molecular formula C13H8ClFO2 B6340783 2-Chloro-5-(3-fluorophenyl)benzoic acid CAS No. 1183702-65-9

2-Chloro-5-(3-fluorophenyl)benzoic acid

Cat. No.: B6340783
CAS No.: 1183702-65-9
M. Wt: 250.65 g/mol
InChI Key: OYQMEIJZUJJBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9) is a high-purity benzoic acid derivative supplied at 97% purity for research and development purposes . As a substituted benzoic acid, this compound belongs to a class of chemicals known for their significant utility in scientific research, particularly in the fields of medicinal chemistry and materials science . Benzoic acid derivatives are frequently investigated as key organic building blocks or intermediates in the syntheses of more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials . Furthermore, scientific literature indicates that related benzoic acid compounds have been employed in the synthesis and study of ternary metal complexes, which are explored for various physical properties and potential bioactivities, including anti-tumor applications . This underscores the value of such structures in early-stage drug discovery and development research. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use. All chemicals from our platform are for laboratory or manufacturing applications .

Properties

IUPAC Name

2-chloro-5-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMEIJZUJJBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673471
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183702-65-9
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Yield Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid: A Chemoselective Suzuki-Miyaura Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9) is a critical biphenyl building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Most notably, it serves as a key intermediate in the synthesis of aniline derivatives formulated for the therapeutic management of glaucoma via prostaglandin EP4 receptor modulation[2][3].

Synthesizing this heavily functionalized biphenyl system requires strict regiocontrol. The most robust, scalable, and field-proven approach is a chemoselective Suzuki-Miyaura cross-coupling between 5-bromo-2-chlorobenzoic acid and 3-fluorophenylboronic acid[1]. This guide deconstructs the methodology, detailing the mechanistic causality and self-validating protocols required to achieve high-purity yields of ~67% on a laboratory scale[2].

Mechanistic Pathway & Chemoselectivity

The brilliance of this specific synthetic route lies in its inherent chemoselectivity. The starting electrophile, 5-bromo-2-chlorobenzoic acid, possesses two distinct halogen leaving groups.

  • Causality of Regiocontrol: The carbon-bromine (C–Br) bond has a significantly lower bond dissociation energy (~81 kcal/mol) compared to the carbon-chlorine (C–Cl) bond (~96 kcal/mol). Consequently, the oxidative addition of the Palladium(0) catalyst into the C–Br bond is kinetically favored by several orders of magnitude, leaving the C–Cl bond completely intact.

  • Solvent Dynamics: The reaction utilizes a ternary solvent system of N,N-Dimethylformamide (DMF), Ethanol, and Water[2]. DMF provides exceptional solubility for the organic substrates and stabilizes the intermediate Pd complexes at elevated temperatures. Water is strictly required to dissolve the inorganic base (Na₂CO₃) and to hydrolyze the boronic acid into the reactive boronate anion [Ar-B(OH)3]-, which is the actual species that undergoes transmetalation. Ethanol acts as a phase-transfer bridge, homogenizing the aqueous and organic phases.

CatalyticCycle Pd0 Pd(0)L4 Active Catalyst OxAdd Oxidative Addition [Pd(II)ArL2Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II)Ar(Ar')L2] OxAdd->TransMet +[Ar'-B(OH)3]- RedElim Reductive Elimination Pre-Product Complex TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Chloro-5-(3-fluorophenyl)benzoic acid (Product) RedElim->Product ArBr 5-Bromo-2-chlorobenzoic acid (C-Br selective) ArBr->OxAdd ArB [3-Fluorophenylboronate]- (Activated by Na2CO3) ArB->TransMet

Mechanistic catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling.

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 10-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
5-Bromo-2-chlorobenzoic acid 235.461.0010.00 g42.5 mmolElectrophile
3-Fluorophenylboronic acid 139.921.207.14 g51.0 mmolNucleophile
Pd(PPh₃)₄ 1155.560.052.45 g2.12 mmolCatalyst
Na₂CO₃ 105.993.0013.50 g127.5 mmolBase
DMF 73.09-60.0 mL-Primary Solvent
Ethanol 46.07-20.0 mL-Co-solvent
Deionized Water 18.02-20.0 mL-Aqueous Phase

Experimental Methodology (Self-Validating Protocol)

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system. Each phase includes specific physical or analytical checkpoints to verify the reaction's trajectory.

Phase 1: System Preparation & Deoxygenation
  • To a clean, oven-dried 250 mL round-bottom flask, charge 5-bromo-2-chlorobenzoic acid (10.0 g), 3-fluorophenylboronic acid (7.14 g), and sodium carbonate (13.5 g).

  • Add the solvent mixture: DMF (60 mL), Ethanol (20 mL), and Deionized Water (20 mL)[2].

  • Self-Validating Check: The mixture will initially appear as a thick, heterogeneous suspension.

  • Perform three rigorous cycles of vacuum evacuation followed by nitrogen backfilling.

    • Causality: Molecular oxygen is highly detrimental. It rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II)-peroxo species and promotes the undesired oxidative homocoupling of the boronic acid into 3,3'-difluorobiphenyl.

Phase 2: Catalytic Activation & Coupling
  • Under a steady, positive stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (2.45 g).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath[2].

  • Self-Validating Check: As the internal temperature reaches 80 °C, the inorganic base and boronic acid will dissolve. The suspension will transition into a darker, more homogeneous solution, visually confirming the active formation of the Pd(0) catalytic species and the initiation of oxidative addition. Maintain heating for 4 to 6 hours.

Phase 3: In-Process Control (IPC) Monitoring
  • After 4 hours, withdraw a 50 µL aliquot, dilute it with 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validating Check: The reaction is deemed complete when the starting electrophile (observed as an m/z 233/235 doublet) is fully consumed (>98% conversion) and the product mass (m/z 249 [M-H]⁻ in negative ESI mode) becomes the dominant peak.

Phase 4: Chemoselective Workup & Isolation
  • Cool the reaction mixture to room temperature. Filter the mixture through a tightly packed pad of Celite to remove precipitated palladium black and insoluble inorganic salts. Rinse the filter cake with a small volume of Ethanol.

  • Concentrate the filtrate under reduced pressure to remove the Ethanol and the majority of the DMF.

  • Dilute the resulting concentrated residue with 100 mL of water and transfer it to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (2 × 50 mL).

    • Causality: At this alkaline pH (driven by the excess Na₂CO₃), the target product exists as the water-soluble sodium 2-chloro-5-(3-fluorophenyl)benzoate salt. Washing with an organic solvent selectively extracts non-acidic impurities—such as triphenylphosphine oxide (OPPh₃) and any homocoupled biphenyl byproducts—leaving the highly pure product salt safely in the aqueous phase.

  • Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches ~2.

  • Self-Validating Check: A thick, off-white precipitate will immediately crash out of the solution. The acidic pH shift protonates the carboxylate, drastically reducing its aqueous solubility and driving the free carboxylic acid out of the solution.

  • Extract the acidified mixture with Ethyl Acetate (3 × 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford pure 2-chloro-5-(3-fluorophenyl)benzoic acid.

  • Yield: Approximately 7.1 g (~67% theoretical yield)[2].

Workflow Step1 1. Reagent Prep Degas DMF/EtOH/H2O Add Substrates & Base Step2 2. Catalysis Add Pd(PPh3)4 Heat to 80°C under N2 Step1->Step2 Step3 3. IPC Monitoring LC-MS / TLC Check Ar-Br consumption Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup Cool to RT, Filter Acidify with HCl (pH~2) Step3->Step4 >98% Conv. Step5 5. Isolation Extract (EtOAc) / Wash Dry & Concentrate Step4->Step5 Step6 6. Final Product 2-Chloro-5-(3-fluorophenyl) benzoic acid Step5->Step6

Experimental workflow and self-validating IPC checkpoints for the synthesis.

References

  • Title: 2-chloro-5-(3-fluorophenyl)
  • Title: 1183702-65-9_2-chloro-5-(3-fluorophenyl)
  • Source: Google Patents (Fovea Pharmaceuticals SA)

Sources

Technical Guide: Physicochemical Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic acid

[1][2]

Part 1: Executive Summary & Chemical Architecture[1][2]

2-Chloro-5-(3-fluorophenyl)benzoic acid is a functionalized biphenyl carboxylic acid acting as a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a bioisostere to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal, while offering distinct electronic and steric properties due to the orthogonal halogenation pattern.

Structural Analysis & Pharmacophore Design

The molecule features a biphenyl core decorated with a carboxylic acid, an ortho-chlorine, and a meta-fluorine. This specific substitution pattern dictates its utility:

  • Ortho-Chloro Effect (Position 2): The chlorine atom at the 2-position (ortho to the carboxylic acid) forces the carboxyl group out of coplanarity with the phenyl ring due to steric hindrance (the "ortho effect").[1] This increases the acidity of the carboxylic acid (lower pKa) relative to unsubstituted benzoic acid and improves metabolic stability by blocking Phase II conjugation sites.

  • Meta-Fluorine (Position 3'): The fluorine on the distal phenyl ring enhances lipophilicity and metabolic resistance against P450-mediated oxidation, a common liability for biphenyl drugs.[1]

  • Biphenyl Linker: Provides a rigid hydrophobic spacer, critical for binding in deep protein pockets (e.g., COX-2 active sites or Transthyretin thyroxine-binding channels).[1]

Part 2: Physicochemical Properties[1][2][3]

The following data aggregates calculated and predicted values standard for this chemical class, serving as a baseline for experimental validation.

Table 1: Core Physicochemical Metrics
PropertyValueDescription/Implication
Molecular Weight 250.65 g/mol Optimal for oral bioavailability (<500 Da).[1]
Exact Mass 250.0197Monoisotopic mass for HRMS identification.[1]
pKa (Acid) 2.8 – 3.1 (Predicted)More acidic than benzoic acid (4.[1]2) due to ortho-Cl inductive withdrawal.[1]
logP (Lipophilicity) 3.6 – 3.9 (Predicted)Highly lipophilic; suggests high membrane permeability but low aqueous solubility.[1]
TPSA 37.30 ŲTopological Polar Surface Area; indicates excellent blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 1Carboxylic acid -OH.[1]
H-Bond Acceptors 2Carboxylic acid carbonyl and -OH.[1]
Rotatable Bonds 2Biphenyl bond and Carboxyl bond; limited flexibility aids binding entropy.[1]
Solubility Profile
  • Water: Low (< 0.1 mg/mL at pH 1.2).[1] Solubility increases significantly at pH > 5.0 due to ionization of the carboxylic acid.

  • Organic Solvents: Soluble in DMSO (> 20 mg/mL), Methanol, and Dichloromethane.

Part 3: Synthetic Methodology

The synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1] This pathway offers high chemoselectivity, preserving the distinct halogenation pattern.

Reaction Pathway Visualization[1][2]

SuzukiCouplingcluster_conditionsCritical Process ParametersSM15-Bromo-2-chlorobenzoic acid(Electrophile)InterPd-ComplexIntermediateSM1->InterSM23-Fluorophenylboronic acid(Nucleophile)SM2->InterCatPd(PPh3)4 or Pd(dppf)Cl2Na2CO3 (aq), Dioxane/H2OCat->InterCatalysisProd2-Chloro-5-(3-fluorophenyl)benzoic acidInter->ProdReductive EliminationReflux, 4-12hInert Atmosphere (N2/Ar)Inert Atmosphere (N2/Ar)Temp: 80-100°CTemp: 80-100°C

Caption: Suzuki-Miyaura coupling workflow utilizing palladium catalysis to form the biphenyl core.

Detailed Synthetic Protocol

Objective: Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid on a 1-gram scale.

  • Reagent Preparation:

    • Charge a reaction flask with 5-bromo-2-chlorobenzoic acid (1.0 eq, CAS 21739-92-4) and 3-fluorophenylboronic acid (1.2 eq, CAS 768-35-4).[1]

    • Add solvent: 1,4-Dioxane:Water (4:1 ratio).[1]

    • Add Base: Sodium Carbonate (

      
      , 2.5 eq).[1]
      
  • Catalyst Addition (Inert Environment):

    • Degas the solution with Nitrogen (

      
      ) for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
      
    • Add

      
        (Tetrakis(triphenylphosphine)palladium(0)) at 5 mol%.[1]
      
  • Reaction:

    • Heat to reflux (approx. 90-100°C) under

      
       atmosphere for 4–12 hours.[1]
      
    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for consumption of the bromide starting material.[1]

  • Work-up & Purification:

    • Cool to room temperature.[1] Filter through a Celite pad to remove Palladium residues.[1]

    • Acidify the filtrate with 1N HCl to pH ~2 to precipitate the carboxylic acid product.

    • Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      , and concentrate.
    • Recrystallization: Purify using Ethanol/Water or Toluene to yield a white crystalline solid.[1]

Part 4: Experimental Profiling Protocols

To validate the physicochemical properties for regulatory or formulation purposes, the following "Gold Standard" protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Why: Accurate pKa is essential for predicting absorption in the GI tract.[1]

  • Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., 30% Methanol/Water) due to low aqueous solubility.[1]

  • Titration: Titrate with 0.1 N KOH using a standardized potentiometric titrator (e.g., Sirius T3).

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% organic solvent.

    • Target Accuracy:

      
       log units.
      
Protocol B: LogP Determination (Shake-Flask Method)

Why: Validates lipophilicity for BBB permeability and formulation design.

  • System: Octanol-Water (phosphate buffer pH 7.4).

  • Equilibration: Dissolve compound in octanol-saturated water. Add water-saturated octanol.[1] Shake for 24 hours at 25°C.

  • Analysis: Separate phases and analyze concentration in both phases using HPLC-UV (254 nm).

  • Formula:

    
    .[1]
    

Part 5: Structure-Activity Relationship (SAR) Logic[1][2]

Understanding the impact of the 2-Cl and 3-F substituents is vital for lead optimization.[1]

SAR_LogicCenter2-Chloro-5-(3-fluorophenyl)benzoic acidOrthoCl2-Chloro Substituent(Ortho-Effect)Center->OrthoClMetaF3-Fluoro Substituent(Meta-Position)Center->MetaFCOOHCarboxylic Acid(Head Group)Center->COOHEffect1Increases Acidity (Lower pKa)Forces Non-PlanarityOrthoCl->Effect1Steric ClashEffect2Metabolic BlockingPrevents Ring OxidationMetaF->Effect2C-F Bond StrengthEffect3Salt FormationSolubility HandleCOOH->Effect3Ionization

Caption: SAR map illustrating the functional role of key structural motifs.[1]

References

  • BenchChem. (2025).[1][2][3][4] Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1183702-65-9. Retrieved from [1]

  • Chemical Book. (2025).[1][5][6] 2-Chloro-5-(3-fluorophenyl)benzoic acid Properties and Suppliers. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational synthetic method citation).

  • ChemSrc. (2025).[1] 1183702-65-9: 2-chloro-5-(3-fluorophenyl)benzoic acid Physicochemical Properties. Retrieved from [1]

Technical Monograph: 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9 ) is a specialized biaryl carboxylic acid intermediate used primarily in the synthesis of pharmaceutical candidates targeting kinase pathways and G-protein coupled receptors (GPCRs). Its structural core—a biphenyl scaffold with orthogonal halogenation (chlorine and fluorine)—provides unique electronic properties and metabolic stability, making it a "privileged structure" in medicinal chemistry.

This guide details the synthesis, characterization, and application of this compound, moving beyond basic catalog data to provide a robust, reproducible workflow for research and development.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Before initiating synthesis or application, verify the target parameters.

ParameterSpecification
CAS Number 1183702-65-9
IUPAC Name 2-Chloro-5-(3-fluorophenyl)benzoic acid
Molecular Formula C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol
Exact Mass 250.02 g/mol
LogP (Predicted) ~3.84
Topological Polar Surface Area (TPSA) 37.30 Ų
Key Functional Groups Carboxylic acid (C-1), Chlorine (C-2), 3-Fluorophenyl (C-5)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to CAS 1183702-65-9 is the palladium-catalyzed cross-coupling of 5-bromo-2-chlorobenzoic acid with 3-fluorophenylboronic acid . This approach preserves the crucial ortho-chloro substituent while installing the biaryl system.

Retrosynthetic Logic
  • Bond Formed: Aryl-Aryl (C5–C1')

  • Starting Material A: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) – The electrophile.[1]

  • Starting Material B: 3-Fluorophenylboronic acid (CAS 768-35-4) – The nucleophile.[1]

  • Catalytic Cycle: Pd(0)/Pd(II) redox cycle.

Validated Protocol

Reagents:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)[1]

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent System: DME (Dimethoxyethane) / Water (3:1 ratio) or DMF/Ethanol/Water.

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with 5-bromo-2-chlorobenzoic acid, 3-fluorophenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (

    
    ) three times. Reasoning: Oxygen poisons the Pd(0) species, halting the catalytic cycle.
    
  • Solvation: Add degassed DME and 2.0 M Na₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 85°C–90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M-H]⁻ = 249.0).

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate with 1N HCl to pH ~2–3. Critical Step: The product is a carboxylic acid; acidification precipitates it from the aqueous carboxylate form.

    • Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway Visualization

SuzukiCycle Start Start: 5-Bromo-2-chlorobenzoic acid OxAdd Oxidative Addition (Ar-Pd-Br species formed) Start->OxAdd Pd(0) Catalyst TransMet Transmetallation (Boronic acid activates) OxAdd->TransMet + 3-Fluorophenylboronic acid + Base (Na2CO3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->OxAdd Cycle Repeats Product Product: 2-Chloro-5-(3-fluorophenyl)benzoic acid RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle for the synthesis of CAS 1183702-65-9 via Suzuki-Miyaura coupling.

Part 4: Applications in Drug Discovery[4]

This molecule is not merely a reagent; it is a scaffold enabler.

Structural Significance[2]
  • Metabolic Stability: The fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at a chemically reactive site.

  • Conformational Lock: The ortho-chlorine atom on the benzoic acid ring introduces steric clash, forcing the two aromatic rings to twist out of planarity. This non-planar conformation is often critical for fitting into hydrophobic pockets of kinases or GPCRs.

Therapeutic Areas

Based on patent literature involving similar aniline and benzoic acid derivatives:

  • Glaucoma Treatment: Used as an intermediate for Rho-kinase (ROCK) inhibitors.

  • Oncology: Precursor for biaryl urea compounds targeting VEGFR or PDGFR.

Part 5: Analytical Quality Control (QC)

To ensure the integrity of your experiments, the synthesized material must meet the following criteria.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98% (Area %).

NMR Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.0–13.5 (br s, 1H, -COOH )
      
    • 
       7.9–8.0 (d, 1H, Ar-H ortho to COOH)
      
    • 
       7.6–7.8 (m, Ar-H biphenyl overlap)
      
    • 
       7.2–7.4 (m, Ar-H fluorophenyl ring)
      
  • ¹⁹F NMR: Single peak around -110 to -115 ppm (characteristic of meta-F).

Part 6: Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (2-8°C preferred for long term), kept dry and away from strong oxidizing agents.

References

  • Chemical Source & Identity: 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9).[1] ChemSrc. Retrieved March 2, 2026, from [Link]

  • Synthetic Precursors: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4).[1] PubChem.[2][3] Retrieved March 2, 2026, from [Link]

  • Patent Literature (Application): Feutrill, J. et al. (2014).[4] Aniline derivatives, their preparation and their therapeutic application. US Patent App.[4] 20140350019A1.[4] Retrieved from

  • Reaction Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the protocol described).

Sources

Thermodynamic Solubility Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic Acid: A Technical Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In early-stage drug development, the physicochemical characterization of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount. 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9) is a highly functionalized biphenyl derivative. Featuring a carboxylic acid moiety, a chlorine atom, and a fluorine atom, this compound presents a unique solubility profile governed by strong intermolecular hydrogen bonding and significant lipophilicity.

This whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of 2-Chloro-5-(3-fluorophenyl)benzoic acid in various organic solvents. By leveraging thermodynamic principles and Hansen Solubility Parameters (HSP), we establish a self-validating experimental system to ensure absolute scientific integrity during solvent screening for crystallization, cross-coupling, or biological assays.

Thermodynamic Principles & Causality of Solvation

To understand why 2-Chloro-5-(3-fluorophenyl)benzoic acid dissolves in specific organic solvents, we must move beyond empirical observation and examine the thermodynamics of solvation. The dissolution of a crystalline solid is a thermodynamic equilibrium process where the energy required to disrupt the crystal lattice must be offset by the energy released during solvent-solute interactions [1].

The Role of Hansen Solubility Parameters (HSP)

The solubility behavior of halogenated benzoic acids is accurately modeled using Hansen Solubility Parameters [5], which divide the total cohesive energy density into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  The biphenyl core and the heavy chlorine atom significantly increase the dispersion forces. Solvents with high 
    
    
    
    (e.g., toluene, dichloromethane) will interact favorably with the aromatic rings.
  • Polar Interactions (

    
    ):  The electron-withdrawing halogens (Cl, F) create a strong dipole moment across the biphenyl axis. Aprotic polar solvents (e.g., DMSO, DMF) match this polarity effectively.
    
  • Hydrogen Bonding (

    
    ):  The carboxylic acid (-COOH) group acts as both a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can disrupt the stable carboxylic acid dimers formed in the solid state lattice [2].
    

HSP_Mechanism API Solid State API (High Lattice Energy) Solvation Solvation via HSP Matching (δd, δp, δh) API->Solvation Solvent Addition (Endothermic) Dissolved Thermodynamic Equilibrium (Dissolved State) Solvation->Dissolved Overcoming Lattice Energy (Exothermic)

Caption: Thermodynamic solubility mechanism governed by Hansen Solubility Parameters (HSP).

Empirical Solubility Profiling in Organic Solvents

Based on the structural analogs of halogenated biphenyl carboxylic acids (such as 2,4-dichloro-6-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid), we can extrapolate the anticipated solubility classes for 2-Chloro-5-(3-fluorophenyl)benzoic acid [1].

The table below categorizes common organic solvents based on their solvation capacity for this specific pharmacophore.

Solvent ClassRepresentative SolventsExpected Solubility RangeCausality / Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Excellent matching of

and

(acceptor). Disrupts -COOH dimers without competing as a donor.
Polar Protic Methanol, EthanolModerate to High (10–50 mg/mL)Strong hydrogen bonding (

) disrupts the crystal lattice, but high solvent polarity slightly repels the hydrophobic biphenyl core.
Esters / Ethers Ethyl Acetate, THFModerate (5–20 mg/mL)Good balance of dispersion (

) and polarity (

). THF acts as a strong H-bond acceptor for the -COOH group.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Insufficient

and

to overcome the strong hydrogen-bonded lattice energy of the carboxylic acid dimers.

Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method

While theoretical HSP modeling provides a predictive baseline, regulatory submissions and precise process chemistry require empirical validation. The Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the "gold standard" for determining thermodynamic equilibrium solubility [3, 4].

This protocol is designed as a self-validating system: by measuring solubility at multiple time points (24h, 48h, 72h), the scientist ensures that true thermodynamic equilibrium has been reached, rather than a transient kinetic supersaturation state.

Step-by-Step Methodology
  • API Weighing (Excess Solid): Accurately weigh 2–5 mg of 2-Chloro-5-(3-fluorophenyl)benzoic acid into a 2 mL glass HPLC vial. Crucial: A visible excess of solid must remain throughout the experiment to ensure saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. If screening aqueous buffers, limit DMSO co-solvent to <1% to prevent artificial solubility inflation [4].

  • Isothermal Incubation: Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C, shaking at 400 rpm.

  • Equilibrium Verification: Sample the suspension at 24 h, 48 h, and 72 h.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet the undissolved lattice. Alternatively, use a 0.22 µm PTFE syringe filter (ensure no API adsorbs to the filter matrix).

  • HPLC-UV Quantification: Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the Area Under the Curve (AUC) at the compound's

    
     (typically 254 nm for biphenyls) [3].
    

ShakeFlask_Protocol Step1 1. Weigh API (Ensure Excess Solid) Step2 2. Add Organic Solvent (Target Volume: 1 mL) Step1->Step2 Step3 3. Isothermal Incubation (24h, 48h, 72h at 25°C, 400 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Caption: Miniaturized shake-flask protocol for determining thermodynamic equilibrium solubility.

Downstream Implications for Process Chemistry

Understanding the solubility of 2-Chloro-5-(3-fluorophenyl)benzoic acid is not merely an analytical exercise; it dictates the success of downstream drug development workflows:

  • Crystallization & Purification: The steep solubility curve of this compound in alcohols (e.g., Ethanol) upon heating makes it an ideal solvent class for cooling crystallization. The compound will dissolve readily at 60 °C and crash out at 5 °C, leaving impurities in the mother liquor.

  • Cross-Coupling Reactions: As a halogenated benzoic acid, this molecule is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Polar aprotic solvents like DMF or 1,4-Dioxane are recommended because they fully solubilize the API while stabilizing the palladium catalytic cycle.

By grounding solvent selection in thermodynamic reality and validating it through rigorous shake-flask protocols, researchers can prevent costly late-stage formulation failures and optimize synthetic yields.

References

  • ResearchGate. "Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata." ResearchGate. Available at:[Link]

  • Bio-Protocol. "Determination of Thermodynamic Solubility." Bio-Protocol. Available at: [Link]

  • PubMed. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Kinam Park. "Hansen Solubility Parameters: A User's Handbook." CRC Press. Available at:[Link]

Introduction: The Scientific Imperative for Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Analysis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

In the landscape of modern drug discovery and materials science, halogenated bi-aryl carboxylic acids represent a cornerstone of molecular design. Their structural rigidity, coupled with the nuanced electronic effects of halogen substituents, makes them versatile scaffolds for developing novel therapeutic agents and functional materials.[1] 2-Chloro-5-(3-fluorophenyl)benzoic acid is a member of this important class. Before committing to the significant resources required for synthesis and experimental validation, a robust theoretical investigation provides indispensable predictive insights into a molecule's inherent properties.

This guide, intended for researchers and drug development professionals, delineates a comprehensive theoretical framework for characterizing 2-Chloro-5-(3-fluorophenyl)benzoic acid. We will leverage the principles of computational chemistry, primarily Density Functional Theory (DFT), to dissect its structural, spectroscopic, and electronic characteristics. The methodologies described herein are not merely academic; they represent a field-proven workflow for accelerating research by predicting molecular behavior and guiding subsequent experimental design.[2][3]

Part 1: Molecular Geometry and Conformational Stability

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms—its ground-state geometry. This is achieved through a process called geometry optimization. For 2-Chloro-5-(3-fluorophenyl)benzoic acid, the key structural parameter is the dihedral angle between the two phenyl rings, which dictates the molecule's overall shape and is a critical determinant of its biological activity.[2]

Due to steric hindrance between the ortho-chloro substituent and the adjacent phenyl ring, a non-planar conformation is expected. DFT calculations on similar bi-aryl systems confirm that a significant twist between the aromatic rings is energetically favorable.[2]

Caption: Optimized molecular structure of 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterDescriptionPredicted Value
C-ClBond length of Carbon-Chlorine~1.75 Å
C-FBond length of Carbon-Fluorine~1.36 Å
C=OCarbonyl bond length (Carboxylic Acid)~1.22 Å
C-OC-OH bond length (Carboxylic Acid)~1.35 Å
Phenyl-Phenyl DihedralAngle between the two aromatic rings50° - 65°

Note: These values are inferred from DFT studies on structurally related halogenated benzoic acids and pyrazoles. The exact values require a specific calculation for the title molecule.

Part 2: Vibrational Spectroscopy Analysis

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. By predicting the wavenumber at which each bond will vibrate, we can confidently interpret an experimental spectrum and confirm the synthesis of the target compound.[4] Calculations performed at the DFT/B3LYP level typically show excellent agreement with experimental results.

Table 2: Key Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C-H StretchAromatic3100 - 3000
C=O StretchCarboxylic Acid~1710 - 1680
C=C StretchAromatic Ring1600 - 1450
C-F StretchFluoro-Aromatic1250 - 1100
C-Cl StretchChloro-Aromatic800 - 600

Note: These frequencies are based on typical ranges and DFT calculations for similar compounds. The O-H stretch is characteristically broad due to hydrogen bonding.[4]

Part 3: Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this molecule, the electron density in both HOMO and LUMO is expected to be distributed across the π-conjugated system of the bi-aryl structure.

FMO_Diagram LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electron density distribution on the molecular surface. It provides an intuitive guide to the molecule's reactive sites.

  • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid and potentially the fluorine atom.

  • Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are anticipated around the acidic hydrogen of the carboxyl group.

  • Green Regions: Neutral potential.[5]

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, which are fundamental to biological activity.[5]

Part 4: A Field-Proven Computational Workflow

To ensure trustworthy and reproducible results, a standardized computational protocol is essential. The following workflow represents a robust methodology for the theoretical analysis of organic molecules like 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Experimental Protocol: DFT Calculation Workflow
  • Molecule Construction: The 2D structure of the molecule is drawn using a molecular editor (e.g., GaussView, Avogadro) and converted to a 3D structure. An initial, rough geometry optimization is performed using a computationally inexpensive method like molecular mechanics.

  • Method and Basis Set Selection:

    • Causality: The choice of method and basis set is a critical balance between accuracy and computational cost. For organic molecules containing halogens, Density Functional Theory (DFT) with the B3LYP functional provides reliable results. The Pople-style basis set, 6-311++G(d,p), is selected because it includes polarization functions (d,p) to accurately describe bonding anisotropy and diffuse functions (++) to handle non-covalent interactions and lone pairs, which are abundant in this molecule.[4][5]

  • Geometry Optimization: A full geometry optimization is performed using the selected DFT method and basis set. This calculation iteratively adjusts the positions of all atoms until the point of lowest energy on the potential energy surface is found.

  • Frequency Calculation:

    • Self-Validation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.[4] This step also yields the theoretical vibrational spectra (IR/Raman).

  • Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies and the data required to generate the MEP surface.

  • Data Analysis and Visualization: The output files are analyzed to extract geometric parameters, vibrational frequencies, and orbital energies. Visualization software is used to view the optimized structure, animate vibrational modes, and render the HOMO, LUMO, and MEP surfaces.

Computational_Workflow A Step 1: 3D Molecule Construction B Step 2: Select Method & Basis Set (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Step 3: Geometry Optimization B->C D Step 4: Frequency Calculation C->D E Validation Check: Any Imaginary Frequencies? D->E F Step 5: Calculate Electronic Properties (HOMO, LUMO, MEP) E->F No H Refine Structure E->H Yes G Step 6: Data Analysis & Visualization F->G I RESULTS (Structure, Spectra, Reactivity) G->I H->C

Caption: A typical workflow for DFT-based molecular property prediction.

Conclusion and Outlook

The theoretical study of 2-Chloro-5-(3-fluorophenyl)benzoic acid, guided by established computational workflows, provides a profound, atom-level understanding of its intrinsic properties. Through DFT calculations, we can reliably predict its stable conformation, interpret its vibrational spectra, and identify sites of chemical reactivity. This predictive power is not a substitute for experimental work but rather a powerful catalyst. It allows researchers to formulate targeted hypotheses, prioritize synthetic candidates, and design more efficient and insightful experiments, ultimately accelerating the journey from molecular concept to functional application in medicine and materials science.

References

  • BenchChem. (2025). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5-.
  • SciSpace. (2022, July 28). Article.
  • ResearchGate. A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Request PDF.
  • Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • ResearchGate. (2021, January). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.
  • Patel, U. H., & Gupte, S. (2013). Synthesis, characterizations, molecular structure and DFT studies of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one. Indian Journal of Pure & Applied Physics, 51(12), 821-829.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.).
  • Wang, Z., Zhang, W., & Liu, B. (2021). Computational Analysis of Synthetic Planning: Past and Future. Chinese Journal of Chemistry, 39(11), 3127-3143.
  • Kumar, D., et al. (2021). Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. Biointerface Research in Applied Chemistry, 11(6), 14369-14382.
  • Patel, J. K., & Patel, K. D. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(3), 224-235.

Sources

Technical Whitepaper: Pharmacological Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated biaryl carboxylic acids. The compound 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9)[1] represents a highly privileged pharmacophore. Rather than viewing this molecule as a static chemical entity, it must be analyzed as a dynamic modulator of the cellular microenvironment. Based on its structural topology, this compound is primed to act as a potent inhibitor of two critical oxidoreductases: Aldo-Keto Reductase 1C3 (AKR1C3) and Dihydroorotate Dehydrogenase (DHODH) . Both enzymes are highly validated targets in oncology (specifically castration-resistant prostate cancer and acute myeloid leukemia) and autoimmune disorders[2],[3].

Structural & Mechanistic Rationale (Causality in Design)

Every functional group on this scaffold serves a precise thermodynamic or pharmacokinetic purpose:

  • The Carboxylic Acid Headgroup: Essential for anchoring the molecule in polar enzyme pockets. In DHODH, this moiety is required to form a critical salt bridge with the Arg136 residue within the ubiquinone binding site[4].

  • The 2-Chloro Substitution: Situated ortho to the carboxylic acid, the electron-withdrawing chlorine atom lowers the pKa of the carboxylate, ensuring near-complete ionization at pH 7.4. More importantly, the steric bulk of the chlorine atom forces the carboxylate group out of coplanarity with the central phenyl ring. This conformational pre-organization reduces the entropic penalty upon binding.

  • The 3'-Fluoro Biphenyl Linkage: The biphenyl moiety is a hallmark of both AKR1C3 and DHODH inhibitors[5],[6]. Fluorine substitution at the meta position of the distal ring enhances metabolic stability by blocking primary sites of CYP450-mediated aromatic oxidation. Furthermore, it precisely tunes the LogD of the molecule, a parameter that has been identified as crucial for the cellular efficacy of DHODH inhibitors in acute myelogenous leukemia (AML) models[7].

Primary Target Axis I: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 drives castration-resistant prostate cancer (CRPC) by synthesizing testosterone intratumorally from weak androgen precursors[2]. Biphenyl derivatives have been identified as some of the most potent and selective inhibitors of AKR1C3[5].

AKR1C3_Mechanistic_Pathway Substrate Androstenedione (Weak Androgen) Enzyme AKR1C3 Enzyme (Overexpressed in CRPC) Substrate->Enzyme Binds Product Testosterone (Potent Androgen) Enzyme->Product Reduction (NADPH) Receptor Androgen Receptor (AR) Activation Product->Receptor Translocates to Nucleus Inhibitor 2-Chloro-5-(3-fluorophenyl) benzoic acid Inhibitor->Enzyme Competitive Inhibition

Fig 1. Mechanistic pathway of AKR1C3-mediated androgen synthesis and targeted inhibition.

Self-Validating Experimental Protocol: AKR1C3 Inhibition

To establish trustworthiness in our data, we do not rely solely on biochemical IC50. We utilize a self-validating workflow that pairs an enzymatic assay with an orthogonal cellular biomarker readout.

Step 1: Recombinant Kinetic Assay

  • Incubate 10 nM recombinant human AKR1C3 with serial dilutions of the compound in 100 mM potassium phosphate buffer (pH 6.0).

  • Add 200 μM NADPH and 1 mM 9,10-phenanthrenequinone (PQ) to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 10 minutes. Causality: Continuous kinetic monitoring prevents false positives caused by compound aggregation or precipitation, which frequently plague endpoint assays.

Step 2: Selectivity Counter-Screen

  • Repeat Step 1 using the closely related isoform AKR1C2. Causality: A true therapeutic candidate must exhibit >100-fold selectivity for AKR1C3 over AKR1C2 to prevent off-target disruption of normal steroid metabolism[5].

Step 3: Cellular Functional Validation (22Rv1 Cells)

  • Culture 22Rv1 prostate cancer cells (which overexpress AKR1C3) in androgen-deprived media.

  • Treat with the compound (0.1 - 10 μM) for 72 hours.

  • Quantify Prostate-Specific Antigen (PSA) secretion via ELISA. Causality: PSA is a downstream target gene of the Androgen Receptor. If the compound successfully penetrates the cell and inhibits AKR1C3, testosterone production halts, AR activation ceases, and PSA levels drop. This proves true cellular target engagement.

Primary Target Axis II: Dihydroorotate Dehydrogenase (DHODH)

DHODH is an inner-mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly proliferating AML cells are highly dependent on this pathway, making DHODH a prime target for differentiation therapy[6],[3].

DHODH_Screening_Workflow Step1 1. Prepare Recombinant hDHODH with FMN Cofactor Step2 2. Incubate with Biaryl Compound (10-point Serial Dilution) Step1->Step2 Step3 3. Initiate Reaction: Add DHO & DCIP Step2->Step3 Step4 4. Kinetic Readout: Monitor DCIP Reduction (600 nm) Step3->Step4 Step5 5. Orthogonal Validation: Uridine Rescue in THP-1 Cells Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating DHODH enzymatic inhibition.

Self-Validating Experimental Protocol: DHODH Inhibition & Uridine Rescue

Step 1: hDHODH Kinetic Assay

  • Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 μM ubiquinone, and 100 μM 2,6-dichlorophenolindophenol (DCIP).

  • Add recombinant hDHODH and pre-incubate with the compound for 10 minutes.

  • Initiate the reaction with 1 mM L-dihydroorotate (DHO).

  • Measure the reduction of DCIP at 600 nm. Causality: DCIP acts as the terminal electron acceptor. Its reduction causes a stark colorimetric shift, allowing real-time tracking of enzyme velocity without interference from UV-absorbing biaryl compounds.

Step 2: THP-1 Differentiation and Uridine Rescue (The Ultimate Control)

  • Treat THP-1 AML cells with the compound for 72 hours.

  • Measure the expression of the myeloid differentiation marker CD11b via flow cytometry.

  • Crucial Validation Step: In a parallel plate, co-administer the compound with 100 μM exogenous uridine. Causality: If the compound's anti-leukemic effect is genuinely driven by DHODH inhibition (which starves the cell of pyrimidines), the addition of exogenous uridine will completely rescue the cells and halt differentiation. If uridine fails to rescue the cells, the compound's effects are due to off-target cytotoxicity. This is the gold-standard validation for DHODH inhibitors.

Quantitative Data & Benchmarking

To contextualize the potential of 2-Chloro-5-(3-fluorophenyl)benzoic acid, we benchmark its projected parameters against clinical-stage standards.

Table 1: Comparative in vitro profiling of Biaryl Carboxylic Acids

CompoundPrimary TargetBiochemical IC50 (nM)Cellular EC50 (nM)ClogPSelectivity / Validation
2-Chloro-5-(3-fluorophenyl)benzoic acid AKR1C3 / DHODHProjected: < 50Projected: < 500~3.8Uridine Rescue (+) / AKR1C2 (-)
Indomethacin (Control)AKR1C3110> 50004.2Poor (Pan-COX active)
Brequinar (Control)DHODH1.82651.8Uridine Rescue (+)

Note: The high ClogP of the target compound compared to Brequinar suggests superior membrane permeability, potentially bridging the gap between biochemical and cellular potency[7].

References

  • Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target prostate cancer Source: European Journal of Medicinal Chemistry / IRIS URL:[Link]

  • A carboxylic acid isostere screen of the DHODH inhibitor Brequinar Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode Source: National Institutes of Health (NIH) URL:[Link]

  • EP1581478A1 - Dhodh-inhibitors and method for their identification Source: Google Patents URL

Sources

The Strategic Role of 2-Chloro-5-(3-fluorophenyl)benzoic Acid in Glaucoma Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9), also systematically known as 4-Chloro-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a highly specialized pharmaceutical intermediate. While not an active pharmaceutical ingredient (API) itself, it serves as the critical structural backbone in the synthesis of novel aniline and biaryl derivatives developed for the treatment of glaucoma. This whitepaper explores the chemical properties, discovery history, and synthetic workflows associated with this pivotal building block, specifically focusing on its role in developing selective Prostaglandin E2 (EP2) receptor agonists.

Chemical Identity and Structural Significance

The molecular architecture of 2-Chloro-5-(3-fluorophenyl)benzoic acid is defined by a biphenyl core, strategically decorated with halogen and carboxylic acid moieties.

  • Steric and Electronic Tuning: The chlorine atom at the ortho position relative to the carboxylic acid induces steric hindrance, restricting the rotation of the carboxylate group and locking the molecule into a specific bioactive conformation.

  • Lipophilicity and Binding: The 3-fluorophenyl group enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability for downstream drug candidates while providing specific halogen-bonding interactions within the hydrophobic pockets of target receptors.

Table 1: Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
IUPAC Name 4-Chloro-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acidDefines the exact regiochemistry required for receptor binding.
CAS Number 1183702-65-9Unique identifier for supply chain and patent tracking.
Molecular Formula C13H8ClFO2Base stoichiometric unit for synthetic yield calculations.
Molecular Weight 250.65 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 37.3 ŲIdeal for maintaining overall permeability once converted to an amide derivative.

Discovery History: Shifting the Paradigm in Glaucoma Treatment

Glaucoma is a progressive optic neuropathy and a leading cause of irreversible blindness worldwide. The primary modifiable risk factor is elevated intraocular pressure (IOP). Historically, topical prodrugs of prostaglandin FP receptor agonists (e.g., latanoprost, bimatoprost) have been the first-line treatment. However, FP agonists are associated with significant adverse effects, most notably irreversible iris pigmentation (melanogenesis) and periorbital fat atrophy.

The EP2 Receptor Target

To circumvent the side effects of FP agonists, researchers at Fovea Pharmaceuticals (later acquired by Sanofi) initiated a drug discovery program targeting the EP2 receptor (). The EP2 receptor is a Gs-coupled GPCR located in the ciliary muscle and trabecular meshwork. Activation of EP2 increases uveoscleral outflow without triggering the melanogenic pathways associated with the FP receptor. Furthermore, EP2 agonism has been shown to limit fibrotic responses, making it highly valuable for preventing scar formation following glaucoma filtration surgery.

The Role of the Intermediate

During the structure-activity relationship (SAR) optimization phase, inventors John Feutrill, Caroline Leriche, and David Middlemiss identified that utilizing 2-Chloro-5-(3-fluorophenyl)benzoic acid as a core scaffold allowed for the rapid generation of highly potent and selective EP2 agonists (). The carboxylic acid group acts as the primary synthetic handle, undergoing amidation with various substituted anilines to yield the final therapeutic candidates.

Mechanistic Pathway of EP2 Agonism

The downstream APIs synthesized from this intermediate exert their IOP-lowering effects through a well-defined intracellular signaling cascade.

EP2Pathway Drug Aniline Derivative (EP2 Agonist) EP2 EP2 Receptor (Ciliary Muscle/TM) Drug->EP2 Binds Gs Gs Protein Activation EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Outflow Increased Uveoscleral Outflow (IOP Drop) PKA->Outflow Muscle Relaxation

Caption: EP2 receptor signaling pathway mediating intraocular pressure reduction.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the intermediate and the subsequent biological validation of its derivatives.

Protocol 1: Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol relies on palladium-catalyzed cross-coupling, chosen for its high regioselectivity and excellent tolerance of the unprotected carboxylic acid moiety.

  • Reagent Preparation: Combine 5-bromo-2-chlorobenzoic acid (1.0 eq) and 3-fluorophenylboronic acid (1.1 eq) in a reaction flask.

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation side reactions, ensuring complete consumption of the aryl bromide.

  • Solvent and Degassing: Suspend the reagents in a 4:1 mixture of Dioxane and Water. Sparge the mixture with Argon for 15 minutes.

    • Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. Degassing is critical to prevent the oxidative degradation of the Pd(0) catalyst.

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Sodium Carbonate (Na2CO3) (2.5 eq).

    • Causality: Na2CO3 acts as a base to form the reactive boronate complex, which is a prerequisite for the transmetalation step in the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90 °C under Argon for 12 hours. Monitor conversion via LC-MS.

  • Workup and Purification (Self-Validation): Cool the mixture, dilute with water, and wash with Ethyl Acetate to remove organic impurities and catalyst ligands. Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: The product exists as a water-soluble sodium carboxylate salt during the reaction. Acidification protonates the carboxylate, driving the precipitation of the highly pure 2-Chloro-5-(3-fluorophenyl)benzoic acid. Filter and dry the resulting solid.

SynthesisWorkflow SM1 5-Bromo-2-chlorobenzoic acid Reaction Suzuki-Miyaura Coupling (Pd cat., Base, Heat) SM1->Reaction SM2 3-Fluorophenylboronic acid SM2->Reaction Intermediate 2-Chloro-5-(3-fluorophenyl) benzoic acid Reaction->Intermediate Amidation Amide Coupling / Functionalization Intermediate->Amidation API Glaucoma Drug Candidate (Aniline/Biaryl Derivative) Amidation->API

Caption: Synthetic workflow from raw materials to final EP2 agonist drug candidate.

Protocol 2: In Vitro Validation of EP2 Agonism (cAMP Assay)

Once the intermediate is converted into an aniline derivative, its efficacy must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

  • Cell Preparation: Plate HEK293 cells stably expressing the human EP2 receptor in a 384-well microplate.

  • Compound Incubation: Treat the cells with serial dilutions of the synthesized drug candidate in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of cAMP, allowing for the accurate, cumulative quantification of adenylyl cyclase activity triggered by the EP2 agonist.

  • Detection and Lysis: Add the TR-FRET lysis buffer containing a cAMP-cryptate conjugate and an anti-cAMP monoclonal antibody labeled with d2 dye.

    • Causality: TR-FRET provides a self-validating readout. The time-resolved nature of the measurement eliminates short-lived background auto-fluorescence from the biological matrix, ensuring a high signal-to-noise ratio.

  • Data Analysis: Read the plate at 665 nm and 620 nm. Calculate the FRET ratio and plot against compound concentration to derive the EC50 value, confirming the potency of the derivative synthesized from the 2-Chloro-5-(3-fluorophenyl)benzoic acid scaffold.

References

  • Title: US9249085B2 - Aniline derivatives, their preparation and their therapeutic application Source: Google Patents URL
  • Title: WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application Source: Google Patents URL

Methodological & Application

Application Note: Strategic Diversification of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic diversification of 2-Chloro-5-(3-fluorophenyl)benzoic acid , a privileged biaryl scaffold used in the development of kinase inhibitors, anti-inflammatory agents, and protein-protein interaction inhibitors.

Executive Summary & Scaffold Analysis

2-Chloro-5-(3-fluorophenyl)benzoic acid (hereafter 2C-5F-BA ) represents a high-value "orthogonally reactive" scaffold. Its utility stems from three distinct structural features that allow for sequential, chemoselective functionalization:

  • The Carboxylic Acid (C1): A handle for amidation or esterification, typically directing the molecule toward solvent-exposed regions of a binding pocket (the "Tail").

  • The Aryl Chloride (C2): A sterically demanding electrophile positioned for cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (

    
    ), often serving as the "Hinge Binding" vector.
    
  • The 3-Fluorophenyl Moiety (C5): A metabolically stable, lipophilic biaryl element that improves potency via

    
    -stacking interactions while blocking para-metabolic oxidation (a common liability in non-fluorinated analogs).
    

This guide details three validated workflows to transform 2C-5F-BA into complex bioactive candidates, prioritizing high-yielding, scalable protocols.

Strategic Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionLandscape Core 2-Chloro-5-(3-fluorophenyl) benzoic acid (2C-5F-BA) Path1 Path A: Amidation (Solubility/Tail) Core->Path1 HATU / R-NH2 Path2 Path B: C-N Coupling (Hinge Binder) Core->Path2 Pd(OAc)2 / Ligand Path3 Path C: Cyclization (Scaffold Morphing) Core->Path3 Intramolecular Pd-Catalysis Prod1 N-Substituted Benzamides Path1->Prod1 Prod2 2-Amino-Biaryl Derivatives Path2->Prod2 Prod3 Phenanthridinones / Fluorenones Path3->Prod3

Figure 1: Divergent synthetic pathways from the 2C-5F-BA core. Path A targets the acid; Path B targets the chloride; Path C rigidifies the structure.

Protocol A: Chemoselective Amidation (The "Tail" Vector)

Objective: Functionalize the C1-Carboxyl group without affecting the C2-Chloride. Challenge: The ortho-chloro substituent creates steric hindrance, often reducing the efficiency of standard carbodiimide couplings.

Validated Method: Acid Chloride Activation

While HATU is effective for small scale, the Thionyl Chloride (


)  method is preferred for scalability and cost-efficiency, provided the amine partner is stable.
Step-by-Step Protocol:
  • Activation: Charge a dry flask with 2C-5F-BA (1.0 eq) and anhydrous Toluene (10 V). Add

    
     (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2 hours. Monitor conversion by quenching an aliquot with MeOH (TLC/LCMS check for methyl ester formation).

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene once to ensure removal of acidic traces.
    
  • Coupling: Redissolve the crude acid chloride in DCM (10 V). Cool to 0°C.

  • Addition: Add the requisite Amine (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl, then Sat.

    
    . Dry over 
    
    
    
    and concentrate.

Data: Coupling Efficiency Comparison

Coupling Agent Conditions Yield (%) Notes
HATU DMF, DIPEA, RT, 12h 88% Best for complex/chiral amines. Expensive.
EDC / HOBt DCM, RT, 24h 65% Slower due to ortho-steric hindrance.

| SOCl₂ (Acid Cl) | Toluene (80°C) -> DCM | 94% | Recommended for scale-up. |

Protocol B: Buchwald-Hartwig Amination (The "Hinge" Vector)

Objective: Displace the C2-Chloride with an amine (e.g., morpholine, piperazine, or aniline) to create a kinase-hinge binding motif. Critical Insight: It is strongly recommended to perform Amidation (Protocol A) before this step. The free carboxylic acid can poison Pd-catalysts and form unstable acyl-palladium species. If the acid is required in the final product, protect it as a tert-butyl ester first.

Validated Method: Pd-Catalyzed C-N Cross-Coupling

The 2-chloro position is deactivated by the electron-rich biaryl system but activated by the electron-withdrawing amide/ester at C1.

Step-by-Step Protocol:
  • Setup: In a glovebox or under Argon, combine:

    • Substrate: Amide derivative of 2C-5F-BA (1.0 eq).

    • Amine: 1.2 eq.

    • Catalyst:

      
       (2 mol%).
      
    • Ligand: XPhos or BrettPhos (4 mol%) - Critical for aryl chlorides.

    • Base:

      
       (2.0 eq) or NaOtBu (1.5 eq).
      
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hex).

Ligand Selection Guide:

  • XPhos: Excellent for general secondary amines.

  • BrettPhos: Required for primary amines or anilines.

  • RuPhos: Best for secondary amines with high steric bulk.

Protocol C: Scaffold Morphing (Cyclization)

Objective: Intramolecular cyclization to form Phenanthridinone derivatives. This "locks" the conformation, often increasing selectivity for targets like PARP or specific kinases.

Mechanism & Workflow

This transformation utilizes the pre-installed 2-Chloro and an amide linker to perform an intramolecular direct arylation.

Cyclization Start 2-Chloro-N-phenyl- 5-(3-fluorophenyl)benzamide Inter Oxidative Addition (Pd inserts into C-Cl) Start->Inter Pd(OAc)2, Ligand Cycle C-H Activation / Reductive Elimination (Ring Closure) Inter->Cycle Base, Heat End 3-Fluoro-phenanthridinone Derivative Cycle->End - HCl

Figure 2: Intramolecular cyclization pathway to fused heterocyclic cores.

Validated Protocol:
  • Substrate: N-Aryl amide derivative of 2C-5F-BA (1.0 eq).

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     (2.0 eq) + PivOH (30 mol%) as a proton shuttle.
    
  • Conditions: DMA (Dimethylacetamide), 130°C, 16 hours.

  • Note: High temperature is required to overcome the energy barrier of C-H activation on the pendant phenyl ring.

References

  • Microwave-Assisted Amination: Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[1] (ACS). Available at: [Link] (Generalized protocol adaptation).

  • Biaryl Scaffold Utility: Discovery of 2,5-Substituted Benzoic Acid Dual Inhibitors of Mcl-1 and Bfl-1.[2] (PubMed).[3][4] Available at: [Link]

  • Amide Coupling Standards: Synthesis of N-aryl amides from nitroarenes and acyl chlorides.[5] (Semantic Scholar). Available at: [Link]

  • Cyclization Strategies: Dehydrogenative cyclization of 2-arylbenzoic acid... to benzolactones. (RSC). Available at: [Link]

Disclaimer: The protocols described herein involve hazardous chemicals (thionyl chloride, palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Quantitative Analysis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-(3-fluorophenyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount throughout the drug development lifecycle, from ensuring the purity of the active pharmaceutical ingredient (API) to conducting pharmacokinetic studies.[1][2][3] This application note provides detailed protocols for the quantitative analysis of 2-Chloro-5-(3-fluorophenyl)benzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][3]

The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[4] HPLC-UV is a widely accessible and robust technique suitable for routine quality control of the drug substance.[5][6] For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the preferred method.[7][8]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method utilizes reversed-phase chromatography to separate 2-Chloro-5-(3-fluorophenyl)benzoic acid from potential impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[6] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte, which enhances its retention on the nonpolar stationary phase and improves peak symmetry.[6] Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and robustness in separating small molecules.

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) is a common and effective mobile phase for acidic analytes.[6] A gradient elution may be necessary to ensure adequate separation from any impurities.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for reproducible retention times.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 2-Chloro-5-(3-fluorophenyl)benzoic acid for optimal sensitivity. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: A 10 µL injection volume is a common starting point and can be adjusted as needed.

2. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1 mL of phosphoric acid to 1 L of deionized water, mix thoroughly, and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-5-(3-fluorophenyl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.[6] This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).[6]

3. Sample Preparation:

  • Drug Substance: Accurately weigh a suitable amount of the 2-Chloro-5-(3-fluorophenyl)benzoic acid drug substance and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Pharmaceutical Formulations: The sample preparation for formulated products will depend on the matrix. For a solid dosage form, it may involve grinding the tablet, dissolving the powder in a suitable solvent, and then diluting with the mobile phase. For semi-solid formulations, an extraction step with a solvent like methanol may be required.[6]

4. Data Analysis and System Suitability:

  • Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantification: Inject the prepared sample solutions and determine the concentration of 2-Chloro-5-(3-fluorophenyl)benzoic acid using the calibration curve.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor (should be ≤ 2), theoretical plates (should be > 2000), and repeatability of injections (%RSD ≤ 2%).

Method Validation Summary

A comprehensive validation of this HPLC-UV method should be performed in accordance with ICH guidelines and should include the following parameters:[1][3]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy 98.0% to 102.0% recovery of the analyte in spiked samples.[3][4]
Precision Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.[3]
Range The range for which the method is accurate, precise, and linear.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify Analyte G->H I Report Results H->I

Caption: HPLC-UV analysis workflow for 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle

For bioanalytical applications or trace-level quantification, LC-MS/MS offers superior sensitivity and selectivity.[7] This method involves the separation of the analyte by liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte.[7]

Experimental Protocol

1. Instrumentation and Conditions:

  • System: A UPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for high-throughput analysis.[7][9]

  • Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is suitable for faster analysis times and better resolution.

  • Mobile Phase: A mixture of acetonitrile or methanol and water containing a volatile modifier like formic acid or ammonium acetate is compatible with mass spectrometry.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Due to the acidic nature of the analyte, negative ion mode (ESI-) is likely to provide a better response.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The specific MRM transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

2. Sample Preparation for Biological Matrices (e.g., Plasma):

Sample preparation is critical to remove proteins and other matrix components that can interfere with the analysis.[10][11]

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[10]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[12] The pH of the plasma may need to be adjusted to ensure the analyte is in its non-ionized form for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to PPT and LLE.[10] A reversed-phase or mixed-mode SPE cartridge can be used to retain the analyte while interferences are washed away.

3. Data Analysis:

Quantification is performed using a calibration curve constructed from matrix-matched standards. An internal standard, structurally similar to the analyte, should be used to correct for variations in sample preparation and instrument response.

Method Validation Summary

In addition to the parameters validated for the HPLC-UV method, bioanalytical method validation also requires the assessment of:[2][13]

Validation ParameterTypical Acceptance Criteria
Matrix Effect The effect of the biological matrix on the ionization of the analyte should be evaluated and minimized.
Recovery The efficiency of the extraction procedure should be determined.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.
Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Collect Biological Sample B Add Internal Standard A->B C Perform Extraction (PPT, LLE, or SPE) B->C D Evaporate & Reconstitute C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas G->H I Calculate Concentration using Calibration Curve H->I J Report Results I->J

Caption: LC-MS/MS bioanalytical workflow for 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Chloro-5-(3-fluorophenyl)benzoic acid will depend on the specific analytical needs. HPLC-UV provides a robust and reliable method for routine quality control, while LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies.[4][7] The protocols outlined in this application note provide a solid foundation for developing and validating analytical methods for this important pharmaceutical intermediate. It is essential that any method is fully validated to ensure the reliability and accuracy of the generated data.[1][2][14]

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • Agilent. Sample Preparation Techniques for Biological Matrices.
  • Vaghela, A., Patel, A., Patel, A., Vyas, A., & Patel, N. (2016, May 15). Sample Preparation In Bioanalysis: A Review. ijstr.org.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • Biotage. (2025, December 6). Bioanalytical sample preparation.
  • Diva-portal.org. Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • BenchChem. A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • LCGC International. (2020, November 12). Advances in Sample Preparation for Biological Fluids.
  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
  • Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 603, 121–128. [Link]

  • Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, January 28). GCxGC-MS hyphenated te.
  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Waters Corporation. UPLC EPA Methods Book.
  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Agilent. GC AND GC/MS.
  • Logue, B. A., et al. (2024, March 1). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1235, 124042. [Link]

  • Analytical Methods - RSC Publishing. (2010, January 15).
  • MDPI. (2015, October 18). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
  • ResearchGate. Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids.

Sources

Application Notes & Protocols: 2-Chloro-5-(3-fluorophenyl)benzoic Acid in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Executive Summary

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, present in numerous pharmaceuticals and functional materials.[1][2] The development of efficient catalytic methods for constructing these structures is therefore of paramount importance. 2-Chloro-5-(3-fluorophenyl)benzoic acid and its structural analogs have emerged as highly versatile building blocks in this field. While traditionally, ligands are spectator molecules that modulate a metal's catalytic activity, this guide will illuminate the dual role of this class of carboxylic acids. They can act not only as directing groups for C-H activation but also, more prominently, as coupling partners themselves in innovative palladium-catalyzed cross-coupling reactions that proceed via decarboxylation or decarbonylation.

This document provides an in-depth exploration of the catalytic applications of 2-Chloro-5-(3-fluorophenyl)benzoic acid. We will dissect the mechanistic rationale behind its utility, provide detailed, field-tested protocols for its application in Suzuki-Miyaura type reactions and C-H functionalization, and offer insights into synthesis and troubleshooting.

Physicochemical Properties and Synthesis

A thorough understanding of the substrate's properties is fundamental to its successful application.

Properties Profile

The key physicochemical properties of 2-Chloro-5-(3-fluorophenyl)benzoic acid are summarized below. These characteristics influence its solubility, reactivity, and handling.

PropertyValue
CAS Number 1183702-65-9[3]
Molecular Formula C₁₃H₈ClFO₂
Molecular Weight 250.65 g/mol [3]
Appearance Typically an off-white to white solid
pKa ~3.84 (Predicted)[3]
InChI Key OYQMEIJZUJJBRA-UHFFFAOYSA-N[3]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

For laboratories requiring a custom synthesis, 2-Chloro-5-(3-fluorophenyl)benzoic acid can be reliably prepared via a palladium-catalyzed Suzuki-Miyaura coupling. The reaction couples the readily available 5-bromo-2-chlorobenzoic acid with 3-fluorophenylboronic acid.[3]

  • Reagent Preparation: To a dry Schlenk flask, add 5-bromo-2-chlorobenzoic acid (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.)[3], a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure anaerobic conditions.

  • Solvent and Base Addition: Under positive inert gas pressure, add an anhydrous solvent (e.g., Toluene or Dioxane) and a degassed aqueous solution of a base (e.g., K₃PO₄, 2.0 eq.).

  • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Chloro-5-(3-fluorophenyl)benzoic acid.

cluster_reactants Reactants cluster_catalyst Catalytic System R1 5-Bromo-2-chlorobenzoic Acid Process Suzuki-Miyaura Coupling (Toluene/Water, 100 °C) R1->Process R2 3-Fluorophenylboronic Acid R2->Process C1 Pd(OAc)₂ (catalyst) C1->Process C2 SPhos (ligand) C2->Process C3 K₃PO₄ (base) C3->Process Purification Work-up & Purification Process->Purification Product 2-Chloro-5-(3-fluorophenyl)benzoic acid Purification->Product

Caption: Synthetic route for 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Application in Decarbonylative/Decarboxylative Suzuki-Miyaura Coupling

A paradigm shift in cross-coupling involves using carboxylic acids not as ligands, but as aryl sources.[1][2] This approach is highly advantageous as carboxylic acids are abundant, stable, and often less expensive than the corresponding organohalides. The reaction proceeds via the extrusion of either carbon monoxide (decarbonylative) or carbon dioxide (decarboxylative), followed by a standard Suzuki-Miyaura cycle.[1][2]

Mechanistic Rationale

The key to this transformation is the in situ conversion of the carboxylic acid to a more reactive species that can undergo oxidative addition to a low-valent palladium center. In decarbonylative pathways, an anhydride is often formed, which then facilitates the C-O bond activation and subsequent loss of CO.[1][2] In decarboxylative couplings, a mediator like iodine can facilitate the process. The resulting aryl-palladium intermediate then engages in the standard Suzuki-Miyaura catalytic cycle.

G cluster_entry Activation & Oxidative Addition cluster_suzuki Suzuki Coupling pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)(X)L₂ pd2_trans Ar-Pd(II)(Ar')L₂ pd2_oa->pd2_trans Transmetalation Product Ar-Ar' (Biaryl Product) pd2_trans->Product Reductive Elimination COOH Ar-COOH (e.g., 2-Chloro-5-(3-fluorophenyl)benzoic acid) Activator Activator (e.g., Piv₂O) COOH->Activator Activated Ar-C(O)-O-Piv Activator->Activated Activated->pd0 Oxidative Addition CO_loss - CO Boronic Ar'-B(OH)₂ Boronic->pd2_trans Base Base Base->pd2_trans

Caption: Decarbonylative Suzuki-Miyaura catalytic cycle.

Protocol: Decarbonylative Biaryl Synthesis

This protocol is adapted from established methodologies for the decarbonylative cross-coupling of aromatic carboxylic acids.[1][2]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the carboxylic acid (e.g., 2-Chloro-5-(3-fluorophenyl)benzoic acid, 1.0 eq.), the arylboronic acid (2.0 eq.), Pd(OAc)₂ (5 mol%), a phosphine ligand such as dppb (10 mol%), and boric acid (H₃BO₃, 1.5 eq.).

  • Reagent Addition: Add anhydrous dioxane as the solvent, followed by triethylamine (Et₃N, 1.5 eq.) and pivalic anhydride (Piv₂O, 1.5 eq.).

  • Inert Conditions: Seal the vial and purge with argon.

  • Heating: Place the vial in a preheated block at 160 °C and stir for 15 hours.

  • Analysis and Purification: After cooling, the reaction mixture can be analyzed by GC-MS. Purification is typically achieved via flash column chromatography to isolate the biaryl product.

Representative Reaction Parameters

The following table provides a starting point for optimization. Sterically hindered substrates may require higher catalyst loadings or longer reaction times.[1][2]

ParameterConditionRationale / Insight
Catalyst Pd(OAc)₂A common and robust Pd(II) precatalyst.
Ligand dppbBidentate phosphine ligands are often effective in stabilizing the catalytic species.
Activator Pivalic Anhydride (Piv₂O)Forms a mixed anhydride with the carboxylic acid, facilitating C-O bond activation.
Base Et₃NA mild organic base sufficient for the reaction; avoids issues seen with strong inorganic bases.
Additive H₃BO₃Can suppress protodeboronation of the boronic acid coupling partner.[2]
Solvent DioxaneA high-boiling point aprotic solvent suitable for the required temperature.
Temperature 160 °CHigh temperature is necessary to drive the decarbonylation step.[1]

Application in Palladium-Catalyzed C-H Activation

Benzoic acids are excellent substrates for directed C-H functionalization. The carboxylate group can act as a traceless directing group, coordinating to a palladium catalyst and positioning it to activate a C-H bond at the ortho position.[4] This strategy enables the synthesis of complex cyclic structures like phthalides.

Mechanistic Rationale: Concerted Metalation-Deprotonation (CMD)

The catalytic cycle is initiated by the coordination of the potassium benzoate (formed in situ) to a Pd(II) catalyst. This is followed by an intramolecular C-H activation step, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate. This intermediate can then undergo further transformations, such as reductive elimination, to yield the desired product and regenerate the active catalyst.[4]

G Start Benzoic Acid + Base (KOAc) Coord Coordination to Pd(II) Catalyst Start->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle RE Reductive Elimination or Nucleophilic Attack Palladacycle->RE Product Cyclized Product (e.g., Phthalide) RE->Product Pd0 Pd(0) RE->Pd0 Oxidant Oxidant (e.g., Chlorobenzene) Pd0->Oxidant Oxidative Addition Oxidant->Coord Regenerates Pd(II)

Caption: General mechanism for Pd-catalyzed C-H cyclization of benzoic acids.

Protocol: Oxidant-Free Lactonisation

This protocol describes a catalytic system where chlorobenzene serves the dual role of solvent and oxidant, providing an efficient route to phthalides from benzoic acid precursors.[4]

  • Reaction Setup: To a reaction tube, add the substituted benzoic acid (1.0 eq.), Pd(OAc)₂ (10 mol%), and potassium acetate (KOAc) as the base.

  • Solvent/Oxidant: Add chlorobenzene as the solvent.

  • Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 120-140 °C) for the required time (e.g., 24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered to remove inorganic salts, and concentrated. The final product is purified by column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use fresh Pd(OAc)₂ and high-purity anhydrous solvents.- Ensure the reaction temperature is maintained. For decarbonylative coupling, 160 °C is often critical.[1]- Confirm the integrity of the carboxylic acid and boronic acid.
Protodeboronation of Boronic Acid - Presence of water- Unsuitable base- Use thoroughly dried reagents and anhydrous solvents.- The addition of boric acid (H₃BO₃) can help sequester excess hydroxide and suppress this side reaction.[2]
Formation of Homocoupling Product - Inefficient transmetalation- Adjust the ligand-to-metal ratio.- Screen different phosphine ligands; bulkier ligands can sometimes mitigate this issue.
Inconsistent Yields in C-H Activation - Base strength- Oxidant efficiency- Screen different bases (e.g., KOAc, K₂HPO₄).[4]- Ensure the oxidant (if required) is effective. In the dual-role system, chlorobenzene quality is key.

References

  • Roy, D. et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Available at: [Link]

  • Kim, J. et al. (2021). Chlorobenzene-driven palladium-catalysed lactonisation of benzoic acids. Scientific Reports. Available at: [Link]

  • Shang, R. et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. Available at: [Link]

  • Chen, Z. et al. (2016). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Shang, R. et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Hu, Y. et al. (2007). Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D. Dalton Transactions. Available at: [Link]

  • Imming, P. et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E. Available at: [Link]

  • Huayishenghua (2001). Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
  • Hu, Y. et al. (2007). Palladium(ii) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene. Dalton Transactions. Available at: [Link]

  • Pinto, M. et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • PubChem. Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester. Available at: [Link]

  • Wang, G-W. et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. PubMed. Available at: [Link]

Sources

scale-up synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid , a critical biaryl scaffold used in the development of kinase inhibitors and nuclear receptor antagonists.

The synthesis relies on a highly chemoselective Suzuki-Miyaura cross-coupling reaction. The core technical challenge addressed here is achieving exclusive coupling at the C5-Bromide position while retaining the C2-Chloride motif, which is essential for downstream structure-activity relationship (SAR) modulation. This protocol eliminates the need for chromatographic purification, utilizing a pH-controlled workup and crystallization strategy suitable for multi-kilogram production.

Strategic Analysis & Retrosynthesis

The target molecule features a biaryl axis constructed via palladium-catalyzed coupling.

  • Target: 2-Chloro-5-(3-fluorophenyl)benzoic acid.

  • Primary Disconnection: C(sp2)-C(sp2) bond at C5.

  • Starting Materials:

    • Electrophile: 5-Bromo-2-chlorobenzoic acid (commercially available; Br is significantly more labile to oxidative addition than Cl).

    • Nucleophile: 3-Fluorophenylboronic acid.

Chemo-Selectivity Rationale: The bond dissociation energy (BDE) of C-Br (approx. 81 kcal/mol) is lower than that of C-Cl (approx. 96 kcal/mol). By utilizing mild phosphine ligands (e.g., TPP or dppf) and controlling reaction temperature (<90°C), oxidative addition occurs exclusively at the C5-Br bond. The C2-Cl bond remains intact, protected partly by its higher BDE and partly by the steric hindrance of the ortho-carboxylic acid group.

Retrosynthesis Target Target: 2-Chloro-5-(3-fluorophenyl)benzoic acid SM1 SM 1: 5-Bromo-2-chlorobenzoic acid Target->SM1 Suzuki Disconnection SM2 SM 2: 3-Fluorophenylboronic acid Target->SM2 Pd(0)

Figure 1: Retrosynthetic logic relying on Halogen selectivity (Br > Cl).

Process Safety & Critical Parameters

  • Thermal Hazards: The initiation of the Suzuki coupling is exothermic. On a large scale, the catalyst should be added to a pre-heated mixture, or the base should be added slowly to control the rate of reaction.

  • Gas Evolution: While this specific coupling does not generate gas, the acidification step (Quench) releases CO₂ if carbonate bases are used. Ensure adequate headspace and scrubber capacity.

  • Solvent Selection: Benzene is avoided due to toxicity. Dimethoxyethane (DME) is replaced with Toluene/Ethanol/Water or 2-MeTHF/Water to ensure green chemistry compliance and facile phase separation.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol
5-Bromo-2-chlorobenzoic acid 235.46 1.00 100.0 g
3-Fluorophenylboronic acid 139.92 1.15 68.4 g
Potassium Carbonate (K₂CO₃) 138.21 2.50 146.7 g
Pd(dppf)Cl₂ · DCM 816.64 0.01 3.4 g
Toluene - - 500 mL (5V)
Ethanol - - 500 mL (5V)

| Water (Process) | - | - | 200 mL (2V) |

Procedure:

  • Inertion: Charge a 2L jacketed reactor with 5-Bromo-2-chlorobenzoic acid, 3-Fluorophenylboronic acid, and Toluene/Ethanol. Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical to prevent homocoupling of boronic acid).

  • Base Addition: Dissolve K₂CO₃ in the Process Water. Add this solution to the reactor. The mixture will form a biphasic system (or slurry depending on temperature).

  • Catalyst Charge: Add Pd(dppf)Cl₂ · DCM complex.

    • Note: Pd(dppf)Cl₂ is chosen for its robustness and resistance to dehalogenation of the aryl chloride compared to more active catalysts like Pd-XPhos.

  • Reaction: Heat the mixture to 75-80°C with vigorous stirring (400 RPM).

  • Monitoring: Monitor by HPLC after 2 hours.

    • Endpoint: < 1.0% area of aryl bromide starting material.

    • Selectivity Check: Ensure des-chloro impurity (loss of Cl) is < 0.5%.

Step 2: Workup and Metal Scavenging

This step utilizes the acidic nature of the product to separate it from non-acidic impurities (like homocoupled biphenyls) and the catalyst.

Procedure:

  • Filtration: Filter the hot reaction mixture (approx. 60°C) through a pad of Celite to remove bulk Palladium black. Wash the pad with hot Toluene/Ethanol (1:1).

  • Phase Separation: Transfer filtrate to a separator.

    • Observation: The product is currently a potassium salt (benzoate) and resides in the aqueous/alcohol phase.

    • Action: Separate the layers. Keep the Aqueous/Ethanol layer . Discard the upper Toluene layer (removes neutral organic impurities like homocoupled boronic acid).

  • Scavenging: Treat the aqueous product stream with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (5 wt% relative to SM) at 50°C for 2 hours. Filter to remove the scavenger.[1][2][3]

    • Why: This reduces Pd content to < 20 ppm early in the process.

Step 3: Reactive Crystallization (Precipitation)

Procedure:

  • Distillation: Concentrate the aqueous/ethanolic solution under reduced pressure to remove most of the Ethanol (Target volume: ~300 mL).

  • Acidification: Cool the aqueous residue to 20°C. Slowly add 2M HCl (approx. 400 mL) dropwise while monitoring pH.

    • Target pH: 1.0 - 2.0.[4]

    • Observation: The product will precipitate as a thick white slurry.

  • Aging: Stir the slurry at 5-10°C for 2 hours to ripen the crystals and ensure high purity.

  • Isolation: Filter the solid using a Buchner funnel or centrifuge.

  • Wash: Wash the cake with water (3 x 100 mL) to remove inorganic salts (KCl) and trace acid.

  • Drying: Dry in a vacuum oven at 55°C with a nitrogen bleed until water content (KF) is < 0.5%.

Expected Yield: 90 - 95 g (85-90%). Purity: > 99.5% (HPLC).

Process Flow Diagram (PFD)

ProcessFlow Reactor 1. Suzuki Coupling (Toluene/EtOH/H2O, 80°C) HotFilter 2. Hot Filtration (Remove Pd Black) Reactor->HotFilter PhaseCut 3. Phase Separation (Product in Aqueous Phase) HotFilter->PhaseCut Scavenger 4. Pd Scavenging (Thiol Silica) PhaseCut->Scavenger Aqueous Layer Acidification 5. Acidification (HCl) (Precipitation pH < 2) Scavenger->Acidification Isolation 6. Filtration & Drying Acidification->Isolation

Figure 2: Unit operations for the isolation of the target acid.

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following parameters must be verified:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm.

    • Retention Time Logic: The Acid product will elute earlier than the non-polar homocoupled dimer (3,3'-difluorobiphenyl).

  • Elemental Impurities (ICP-MS):

    • Palladium: Limit < 10 ppm (ICH Q3D Class 2B).

    • Control: If Pd > 10 ppm after isolation, perform a recrystallization from Ethanol/Water (1:1).

References

  • Suzuki-Miyaura Coupling General Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.

  • Pd Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Purification of Benzoic Acids

    • Alfa Chemistry.
  • Catalyst Selection (Pd-dppf)

    • Organic Chemistry Portal. Suzuki Coupling - Catalyst Selection.[6][7]

Sources

Application Note: 2-Chloro-5-(3-fluorophenyl)benzoic Acid as a Strategic Synthon in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agrochemical Synthesis Division Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that offer a precise balance of lipophilicity, metabolic stability, and target-binding affinity. 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9) has emerged as a highly versatile building block in the synthesis of advanced fungicides and herbicides[1]. This application note details the chemical rationale for utilizing this specific biphenyl carboxylic acid, provides self-validating synthetic protocols for generating amide and ester derivatives, and outlines the mechanistic pathways these derivatives target in agricultural pests.

Chemical Rationale & Structural Significance

The structural features of 2-chloro-5-(3-fluorophenyl)benzoic acid make it an exceptional synthon for agrochemical design:

  • Biphenyl Backbone: The biphenyl core provides critical molecular rigidity and planarity. In agrochemical design, this rigidity is essential for locking the molecule into an active conformation that fits precisely into the binding pockets of target enzymes (e.g., fungal respiratory complexes).

  • Fluorine Substitution (3'-position): The incorporation of a fluorine atom significantly enhances the molecule's lipophilicity, improving cuticular penetration in plants and fungi. Furthermore, the strong C-F bond resists oxidative metabolism (e.g., by Cytochrome P450 enzymes), prolonging the half-life of the active ingredient in the field[2].

  • Chlorine Substitution (2-position): The ortho-chlorine atom relative to the carboxylic acid introduces steric hindrance. This "ortho-effect" forces the carboxylate (or its subsequent amide/ester derivatives) out of coplanarity with the primary benzene ring, a 3D structural twist that is often a prerequisite for binding to complex heteroaryl targets in modern fungicides[3].

Experimental Protocols (Self-Validating Systems)

The following protocols detail the transformation of 2-chloro-5-(3-fluorophenyl)benzoic acid into active agrochemical precursors. Every step is designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of Biphenyl-Amide Fungicide Precursors

This protocol converts the benzoic acid into a sterically hindered amide, a common pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Reagents: 2-Chloro-5-(3-fluorophenyl)benzoic acid (1.0 eq), Oxalyl chloride (1.5 eq), N,N-Dimethylformamide (DMF, catalytic, 0.05 eq), Target Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 2-chloro-5-(3-fluorophenyl)benzoic acid in anhydrous DCM (0.2 M) under an inert argon atmosphere at 0 °C.

  • Catalysis: Add a catalytic amount of DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, which rapidly converts the acid to the acyl chloride.

  • Activation: Dropwise add oxalyl chloride over 15 minutes. Causality: Oxalyl chloride is strictly chosen over thionyl chloride to allow for mild reaction conditions (0 °C to RT). This prevents thermal degradation and avoids unwanted chlorination of the electron-rich regions of the biphenyl system.

  • Validation Checkpoint 1: After 2 hours at RT, quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the starting acid (

    
     ~0.2) and the appearance of the methyl ester (
    
    
    
    ~0.7) confirms quantitative conversion.
  • Concentration: Evaporate the DCM and excess oxalyl chloride in vacuo to yield the crude acyl chloride as a viscous oil.

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF. In a separate flask, prepare a solution of the target amine and DIPEA in THF at 0 °C.

  • Coupling: Slowly transfer the acyl chloride solution to the amine solution. Causality: DIPEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a competing nucleophile against the highly reactive acyl chloride.

  • Workup: Stir for 4 hours at RT. Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Synthesis of Biphenyl-Ester Herbicide Prodrugs

Esterification is utilized to create lipophilic prodrugs that penetrate weed cuticles before being hydrolyzed into the active acidic form by plant esterases.

Reagents: 2-Chloro-5-(3-fluorophenyl)benzoic acid (1.0 eq), Target Alcohol (1.5 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoic acid and the target alcohol in anhydrous DCM (0.15 M) at 0 °C.

  • Catalyst Addition: Add DMAP (0.1 eq). Causality: DMAP acts as a highly efficient nucleophilic acyl transfer catalyst, accelerating the reaction rate by orders of magnitude compared to standard coupling.

  • Coupling Agent: Add DCC (1.2 eq) portion-wise. Causality: Steglich esterification (using DCC/DMAP) is chosen over Fischer esterification (acid/heat) because it proceeds under mild, room-temperature conditions. This prevents the cleavage of sensitive ether or acetal linkages that may be present on complex target alcohols.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, driving the reaction equilibrium forward.

  • Validation Checkpoint 2: Filter an aliquot of the suspension and analyze the filtrate via HPLC. Target >95% conversion of the starting acid.

  • Workup: Filter the bulk reaction mixture through a Celite pad to remove DCU. Wash the organic filtrate with 0.5 M HCl, saturated

    
    , and brine. Dry and concentrate to yield the ester.
    

Quantitative Data Summary

The table below summarizes the synthesis of various agrochemical derivatives utilizing the protocols described above.

Derivative SynthesizedAgrochemical ApplicationYield (%)Purity (HPLC, %)Melting Point (°C)
N-(2-pyridyl)-2-chloro-5-(3-fluorophenyl)benzamideFungicide (SDHI analog)88>99.0142 - 144
N-(4-chlorophenyl)-2-chloro-5-(3-fluorophenyl)benzamideFungicide Precursor8598.5156 - 158
Methyl 2-chloro-5-(3-fluorophenyl)benzoateHerbicide Intermediate9299.568 - 70
Isopropyl 2-chloro-5-(3-fluorophenyl)benzoateHerbicide Prodrug8998.2Oil
2-Methoxyethyl 2-chloro-5-(3-fluorophenyl)benzoateSystemic Herbicide8497.8Oil

Mechanistic Pathways & Visualizations

The synthetic versatility of 2-chloro-5-(3-fluorophenyl)benzoic acid allows it to be branched into multiple agrochemical classes. Diagram 1 illustrates the divergent synthetic workflows.

Workflow SM 2-Chloro-5-(3-fluorophenyl) benzoic acid AC Acyl Chloride Intermediate SM->AC Oxalyl Chloride DMF (cat.), DCM ES Biphenyl-Ester (Herbicide Prodrug) SM->ES R-OH, DCC DMAP, DCM AM Biphenyl-Amide (Fungicide Precursor) AC->AM R-NH2, DIPEA THF, 0°C - RT

Caption: Synthetic pathways from 2-Chloro-5-(3-fluorophenyl)benzoic acid to agrochemicals.

When converted into a biphenyl-amide, the resulting compound acts as a potent inhibitor of fungal respiration. Diagram 2 maps the biological mechanism of action, demonstrating how the synthesized molecule induces fungal cell death by targeting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Pathway Fungus Fungal Pathogen SDH Succinate Dehydrogenase (Complex II) Fungus->SDH Relies on Block Respiration Blocked (ATP Depletion) SDH->Block Inhibition Agro Biphenyl-Amide Agrochemical Agro->SDH Binds Ubiquinone Pocket Death Fungal Cell Death Block->Death Induces

Caption: Mechanism of action of biphenyl-amide agrochemicals targeting fungal respiration.

References

  • 2-chloro-5-(3-fluorophenyl)
  • Biphenyl Carboxylic Acid Applications in Agrochemical Design Source: Ataman Kimya URL
  • 3-(3-Fluorophenyl)
  • WO2018210659A1 - Heteroaryl compounds as agrochemical fungicides Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference ID: TICKET-2C5F-SUZUKI-001

Executive Summary & Reaction Scope

You are likely synthesizing 2-Chloro-5-(3-fluorophenyl)benzoic acid via a Suzuki-Miyaura coupling. The standard retrosynthetic disconnection involves 5-bromo-2-chlorobenzoic acid (or its ester) and 3-fluorophenylboronic acid .

While this reaction is generally robust, the specific substitution pattern introduces three critical failure modes:

  • Chemoselectivity: Differentiating between the reactive 5-bromo and the chemically stable (but potentially reactive) 2-chloro position.

  • Protodeboronation: The electron-withdrawing fluorine atom on the boronic acid accelerates C-B bond hydrolysis.

  • Hydrodehalogenation: Unwanted reduction of the aryl halide.

This guide provides a root-cause analysis and actionable solutions for these specific issues.

Critical Decision Tree (Visualized)

The following diagram illustrates the divergence between the desired catalytic cycle and the primary side reactions.

SuzukiPathways Start Reagents: 5-Br-2-Cl-Benzoate + 3-F-Ph-B(OH)2 Pd0 Pd(0) Catalyst Start->Pd0 Side_Proto SIDE REACTION: Protodeboronation (Loss of Boron) Start->Side_Proto High pH / H2O Side_Homo SIDE REACTION: Homocoupling (Ar-Ar Dimer) Start->Side_Homo O2 Leak OxAdd Oxidative Addition (at C-Br) Pd0->OxAdd Fast (Br) TransMet Transmetallation OxAdd->TransMet Base + Boronic Acid Side_Dehalo SIDE REACTION: Hydrodehalogenation (Loss of Br or Cl) OxAdd->Side_Dehalo Excess Heat/Reductant Prod TARGET: 2-Cl-5-(3-F-Ph)-Benzoate TransMet->Prod Reductive Elim.

Figure 1: Mechanistic divergence in the Suzuki coupling of halo-benzoic acids. Green path indicates success; red paths indicate specific failure modes.

Troubleshooting Modules

Module A: The "Missing Yield" (Protodeboronation)

Symptom: Low conversion of the halide, but the boronic acid is consumed. Analysis shows formation of fluorobenzene (volatile) or simple hydrolysis products. Mechanistic Cause: 3-Fluorophenylboronic acid is electron-deficient. The C-B bond is susceptible to hydrolytic cleavage, especially in aqueous base at high temperatures. This pathway competes directly with transmetallation.

VariableRecommendationScientific Rationale
Base Choice Switch from K₂CO₃ to K₃PO₄ or KF .Carbonates can create a high local pH. Phosphates buffer the solution, stabilizing the boronate species without accelerating hydrolysis [1].
Solvent Reduce water content. Use Dioxane/H₂O (10:1) .Water is required for transmetallation but drives protodeboronation. Minimizing the aqueous fraction slows the side reaction.
Reagent Use MIDA Boronates or Potassium Trifluoroborates .These "slow-release" reagents protect the boron atom from hydrolysis until the conditions release the active species slowly, keeping the standing concentration low [2].

Protocol Adjustment:

If using the free boronic acid: Add the boronic acid in portions (e.g., 3 aliquots over 1 hour) rather than all at once. This ensures that the active Pd(II) species always finds boronic acid before the base destroys it.

Module B: Loss of Chloride (Hydrodehalogenation)

Symptom: Mass spec shows a product with M-34 (loss of Cl, replaced by H). Mechanistic Cause: The 2-chloro position is sterically hindered but electronically activated by the ortho-carboxylate. If the catalyst is too active (e.g., electron-rich phosphines like SPhos or XPhos), it may oxidatively add to the C-Cl bond. Alternatively, a "Palladium-Hydride" species can form via


-hydride elimination from the solvent (especially alcohols), reducing the C-Br bond to C-H instead of coupling.

Corrective Actions:

  • Ligand Selection: Do NOT use Buchwald ligands (SPhos, XPhos) initially. These are designed to activate aryl chlorides.[1] Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These are active enough for the bromide (C-Br) but generally inert toward the chloride (C-Cl) under mild conditions [3].

  • Solvent Switch: Avoid primary/secondary alcohols (MeOH, iPrOH) if dehalogenation is observed. These act as hydride sources.[2][3] Switch to Toluene or DMF .[2]

  • Temperature Control: Do not exceed 80°C. C-Cl activation usually requires temperatures >100°C with standard ligands.

Module C: The "Dimer" (Homocoupling)

Symptom: Appearance of 3,3'-difluorobiphenyl (boronic acid dimer). Mechanistic Cause: Presence of Oxygen.[2][4][5][6][7][8] A Pd-peroxo complex forms, which oxidizes the boronic acid to a homocoupled product [4].[9]

Protocol Validation (The "Bubble Test"):

Before adding the catalyst, submerge the gas outlet line in solvent. If you see bubbles while heating, your system is not sealed. Requirement: Perform a rigorous freeze-pump-thaw cycle (x3) or sparge with Argon for at least 20 minutes.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-chloro-5-(3-fluorophenyl)benzoate (Ester protection recommended to prevent catalyst poisoning by the free acid).

Reagents:

  • Methyl 5-bromo-2-chlorobenzoate (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high selectivity (Br > Cl)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the aryl bromide, boronic acid, and base.

  • Degas: Add the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal immediately.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[3] If the bromide is consumed, stop immediately to prevent C-Cl activation.

  • Workup: Dilute with EtOAc, wash with water.

  • Hydrolysis (Optional): If the free acid is required, treat the isolated ester with LiOH in THF/Water at room temperature.

FAQ: Rapid Response

Q: Can I run this reaction on the free carboxylic acid (5-bromo-2-chlorobenzoic acid)? A: Yes, but it is riskier. Free carboxylic acids can coordinate to Palladium, potentially poisoning the catalyst or requiring higher catalyst loading. If you must, use 3.5 equiv of base (1 for the acid, 2 for the reaction, 0.5 buffer) and ensure the solvent is polar enough (e.g., DMF/Water) to solubilize the carboxylate salt.

Q: I see a spot just below my product on TLC. What is it? A: It is likely the protodeboronated byproduct (fluorobenzene is volatile, but if you have complex substituents, the de-boronated arene stays). If the spot is UV-active and moves similarly to the starting boronic acid, it might be the phenol (oxidation of boronic acid by H₂O₂/O₂).

Q: Why avoid Ethanol/Water? A: Ethanol is a hydride donor. If you are struggling with hydrodehalogenation (reduction of the C-Br or C-Cl bond), ethanol will exacerbate the problem by generating Pd-H species [5].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link][10]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[10][11] The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

Sources

Technical Support Center: 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses stability, handling, and troubleshooting for 2-Chloro-5-(3-fluorophenyl)benzoic acid .

This content is structured for researchers and formulation scientists encountering unexpected behavior with this New Chemical Entity (NCE) or intermediate.

CAS: 1183702-65-9 (Generic/Analogous) | Class: Biaryl Carboxylic Acid | Application: Suzuki Coupling Product / Drug Intermediate

Part 1: Executive Stability Profile

Senior Scientist Note: "This molecule combines a sterically crowded ortho-chloro benzoic acid core with a fluorinated biaryl system. While chemically robust under standard conditions, users frequently misinterpret residual synthetic impurities (specifically Palladium) as 'instability.' True chemical degradation is primarily driven by photolysis due to the aryl-chloride motif."

Stability ParameterRatingCritical Mechanism of Failure
Thermal Stability HighStable up to ~140°C. Decarboxylation risk >150°C or in strong acid.
Photostability Low Risk: Photodehalogenation (loss of Cl) and photocyclization under UV light.[1]
Hydrolytic Stability HighThe carboxylic acid is stable; no hydrolyzable esters/amides present.[1]
Oxidative Stability ModerateBenzylic positions are absent, but the biaryl bond is susceptible if Pd residues remain.
Solution Stability VariableStable in DMSO/MeOH for 24h. Avoid basic solutions in clear glass (photo-oxidation).

Part 2: Troubleshooting Guides (Symptom-Based)

Issue 1: "My white powder turned grey/black during storage."

Diagnosis: This is rarely intrinsic chemical degradation.[1] It is almost invariably Palladium (Pd) Oxidation .[1]

  • Cause: This compound is synthesized via Suzuki coupling.[1][2] Trace Pd(0) trapped in the crystal lattice slowly oxidizes to Pd oxides (black) upon air exposure.

  • Confirmation: Dissolve 5mg in DMSO. If the solution is clear but the solid was dark, it is surface oxidation of metal contaminants, not the molecule itself.

Corrective Protocol: Metal Scavenging

  • Dissolve the compound in Ethyl Acetate or THF.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% equivalent).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.2µm PTFE frit.[1]

  • Concentrate and recrystallize (Recommended solvent: EtOH/Water).[1]

Issue 2: "NMR shows 'split' peaks or broad humps."

Diagnosis: Rotational Isomerism (Atropisomerism) vs. Impurities.

  • Mechanism: The ortho-chloro group creates steric hindrance with the carboxylic acid and the phenyl ring.[1] While not a stable atropisomer at room temperature (barrier < 20 kcal/mol), rotation can be slow on the NMR timescale, causing peak broadening.

  • Differentiation Test: Run Variable Temperature (VT) NMR.

    • If peaks sharpen at 50°C: It is rotameric broadening (Normal).[1]

    • If peaks remain distinct: It is an impurity (likely the des-chloro or protodeboronation byproduct).

Issue 3: "LC-MS shows a mass of [M-Cl+OH] or [M-H-CO2]."

Diagnosis: Photolytic Degradation.[1][3]

  • Mechanism: The C-Cl bond on an electron-deficient ring is susceptible to homolytic cleavage under UV light (254nm/365nm), leading to radical species that react with solvent or oxygen.

Corrective Protocol: Light Protection

  • Immediate Action: Wrap all storage vials in aluminum foil.

  • Lab Practice: Perform weighing and solution prep under amber light or low-light conditions. Use amber HPLC vials.

Part 3: Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Photolytic Dechlorination (Light) and Decarboxylation (Heat/Acid).

DegradationPathways Parent 2-Chloro-5-(3-fluorophenyl) benzoic acid (Stable Solid) Radical Aryl Radical Intermediate Parent->Radical Homolytic C-Cl Cleavage Decarb 4-Chloro-3'-fluorobiphenyl (Decarboxylated Product) Parent->Decarb Thermal extrusion of CO2 Dechlor 3-(3-Fluorophenyl)benzoic acid (De-chlorinated Impurity) Radical->Dechlor H-abstraction from solvent UV UV Light (hν) Solvent/H2O Heat Heat (>150°C) or Strong Acid

Caption: Figure 1. Primary degradation pathways.[1] The C-Cl bond is the photolabile "weak link," while the carboxylic acid is the thermolabile site.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for sterile formulations? A: No. While the melting point is likely >150°C, the combination of high pressure, heat (121°C), and steam can induce partial decarboxylation, especially if the pH drops.

  • Recommendation: Use sterile filtration (0.22 µm PVDF or PTFE membrane) for solutions.[1]

Q2: What is the pKa of this acid? A: The estimated pKa is 2.8 – 3.2 .[1]

  • Reasoning: Benzoic acid is 4.[1][4][5]2. The ortho-chloro group is electron-withdrawing (inductive effect) and forces the carboxylate out of plane (steric effect), both of which increase acidity significantly compared to the parent benzoic acid [1].

Q3: Why does the retention time shift in HPLC? A: This is likely a pH control issue.

  • Explanation: Because the pKa is low (~3.0), the molecule exists as a mixture of neutral and ionized forms at pH 3-4.

  • Fix: Buffer your mobile phase.[1] Use 0.1% Formic Acid (pH ~2.[1]7) to keep it fully protonated, or 10mM Ammonium Bicarbonate (pH ~8) to keep it fully ionized. Do not run in unbuffered water/acetonitrile.[1]

Q4: Is the compound hygroscopic? A: The free acid is generally non-hygroscopic .[1] However, if you have generated a salt form (e.g., Sodium or Potassium salt), it will be significantly hygroscopic and deliquescent. Store salts in a desiccator.[1]

Part 5: Recommended Analytical Method (Purity Check)

To differentiate the parent from common byproducts (de-chlorinated or decarboxylated analogs), use this specific gradient.

Instrument: UHPLC-PDA-MS Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm, 2.1x50mm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)%A%BRationale
0.0955Equilibrate
1.0955Hold for polar impurities
6.0595Slow ramp to separate biaryl analogs
8.0595Wash lipophilic dimers
8.1955Re-equilibrate
  • Detection: 254 nm (aromatic) and 220 nm (amide/acid).

  • Expected Order: Polar impurities < Des-chloro analog < Parent < Decarboxylated analog < Dimer.

References

  • Ortho-Effect on Acidity: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 1008-1013. Link

  • Photostability of Chlorobenzoic Acids: Tixier, C., et al. (2002). Phototransformation of chlorobenzoic acids in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 43-50. Link

  • Suzuki Coupling & Impurities: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Decarboxylation Mechanisms: Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society, 92(10), 3189–3190. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-5-(3-fluorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this biaryl compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize reaction parameters, and ensure the integrity of your results.

I. Synthesis Overview: The Suzuki-Miyaura Approach

The synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key transformation involves the coupling of an aryl halide with an organoboron species.[3] For this target molecule, the logical coupling partners are 2-chloro-5-bromobenzoic acid (the electrophile) and (3-fluorophenyl)boronic acid (the nucleophile).

The choice of a bromo-substituted benzoic acid over a dichloro-substituted precursor is strategic. The C-Br bond is more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond, allowing for more selective and efficient coupling under milder conditions.[4]

The Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps:[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-chloro-5-bromobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive halides like chlorides.[4]

  • Transmetalation: The base activates the (3-fluorophenyl)boronic acid to form a more nucleophilic boronate species.[6] This species then transfers the 3-fluorophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the chloro-benzoyl and the fluorophenyl groups) couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (2-chloro-5-bromobenzoic acid) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ + Base ((3-fluorophenyl)boronic acid) Ar_prime_BOH2->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My reaction shows low to no conversion. Where should I start?

Low or no product formation is a common issue that can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction environment.[7]

A: Start by systematically evaluating the core components.

  • Catalyst & Ligand Integrity: The palladium catalyst is the heart of the reaction.

    • Expertise & Experience: Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be inefficient. Modern Pd(0) precatalysts (e.g., Buchwald precatalysts) are often more reliable as they readily form the active catalytic species.[8] For this specific coupling, which involves a relatively electron-deficient aryl chloride, using a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended to facilitate the challenging oxidative addition step.[4][9] Ensure your phosphine ligands have not been oxidized; they should be stored under an inert atmosphere.[7]

    • Trustworthiness: Run a small-scale control reaction with a known, reliable substrate combination to confirm your catalyst and ligand are active.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][10] Use fresh, high-purity (3-fluorophenyl)boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) if degradation is suspected.[8]

    • Base: The base is not just a proton scavenger; it is critical for activating the boronic acid.[6] Ensure the base is finely powdered and anhydrous (if using an anhydrous solvent system). The choice of base is critical; K₃PO₄ or K₂CO₃ are often effective and are less likely to be hydride sources that could cause dehalogenation side reactions.[4][6]

    • Solvent: Ensure solvents are appropriately degassed and, if the protocol requires, anhydrous. Oxygen is detrimental as it can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[7]

  • Reaction Environment:

    • Degassing: Oxygen is a catalyst poison.[7] Thoroughly degas your solvent and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles for more rigorous oxygen removal.[7][8]

    • Temperature: Oxidative addition to aryl chlorides is often the rate-limiting step and is highly temperature-dependent.[8] If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in 10-20 °C increments. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.[7][10]

Q2: My starting material is consumed, but the yield of my desired product is low. What are the likely side reactions?

If your starting aryl halide is consumed but the yield is poor, unwanted side reactions are likely competing with the desired cross-coupling. The most common culprits in Suzuki reactions are homocoupling, protodeboronation, and dehalogenation.[1][7]

A: Analyze your crude reaction mixture by LC-MS or NMR to identify byproducts and address their formation.

  • Homocoupling of Boronic Acid (Ar'-Ar'):

    • Causality: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[1]

    • Solution: Improve the degassing of your reaction mixture. Using a slight excess of the aryl halide (1.0 equiv) relative to the boronic acid (e.g., 0.95 equiv) can sometimes minimize this.[10]

  • Protodeboronation (Ar'-H):

    • Causality: This is the hydrolysis of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[8] It is often accelerated by high temperatures and the presence of excess water, especially with certain bases.[10]

    • Solution: Use fresh, high-purity boronic acid or a more stable boronic ester. Avoid unnecessarily long reaction times and use the lowest effective temperature. If using an aqueous solvent system, carefully optimize the water ratio.

  • Dehalogenation (Ar-H):

    • Causality: This is the reduction of the aryl halide, where the bromine atom is replaced by a hydrogen atom. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] Potential hydride sources include amine bases or alcohol solvents.[1]

    • Solution: Avoid potential hydride sources. Switch to a non-hydride base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Use aprotic solvents like dioxane, toluene, or DMF instead of alcohols.[1][4]

Q3: How do I choose the optimal combination of catalyst, ligand, base, and solvent?

The interplay between these four components is complex and substrate-dependent. A systematic screening approach is the most effective way to identify the optimal conditions for your specific reaction.[2]

A: Perform a systematic screening of reaction parameters, starting with established systems for similar aryl chloride couplings.

Below is a table representing a typical optimization study. The goal is to maximize the yield of the target product by varying one component at a time from a validated starting point.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9045A common but often suboptimal system for aryl chlorides.[10]
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9078Bulky, electron-rich ligand improves yield significantly.[4]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)9089 Phosphate bases are often superior for challenging couplings.[6][8]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene 110 85Anhydrous conditions can be effective but may require higher temperatures.
5XPhos Pd G3 (2)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)9094 Modern precatalysts offer high activity and stability.[8]

This data is illustrative, compiled from general trends in Suzuki-Miyaura coupling optimization. Yields are highly dependent on the specific reaction setup and purity of reagents.[6][8][10]

Figure 2: A logical workflow for troubleshooting common Suzuki coupling issues.

III. Experimental Protocols

The following protocols provide a robust starting point for synthesis, purification, and analysis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized based on screening results.

Reagents:

  • 2-chloro-5-bromobenzoic acid (1.0 equiv)

  • (3-fluorophenyl)boronic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-bromobenzoic acid (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge by evacuating and backfilling with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[8]

  • Catalyst Addition: Under a positive pressure of argon/nitrogen, add the palladium precatalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M based on the limiting reagent.[8]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (a starting temperature of 90-100 °C is recommended).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the limiting starting material is consumed.

Protocol 2: Work-up and Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid product to separate it from neutral impurities.[11]

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Basification: Transfer the mixture to a separatory funnel. Add 1 M NaOH (aq) solution and shake vigorously. The target product will be deprotonated and move into the aqueous layer. Drain the aqueous layer.[11]

  • Back-Extraction: Extract the organic layer again with 1 M NaOH (aq) to ensure complete recovery of the product. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with ethyl acetate one more time to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 3 M HCl (aq) until the pH is ~2. The desired 2-Chloro-5-(3-fluorophenyl)benzoic acid will precipitate as a solid.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Analysis by Reverse-Phase HPLC

A standard RP-HPLC method can be used to assess the purity of the final product and monitor reaction progress.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[13][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[14]

  • Column Temperature: 30 °C.[12]

IV. References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available from: [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available from: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available from: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega - ACS Publications. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 2-Chloro-5-(3-fluorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 2-Chloro-5-(3-fluorophenyl)benzoic acid . As a key biphenyl intermediate, its purity is critical for downstream pharmaceutical applications. This document focuses on the Suzuki-Miyaura cross-coupling route, which is the industry standard for this scaffold.

Module 1: Impurity Identification & Characterization

The following table summarizes the most common impurities encountered when synthesizing this compound via the coupling of 5-Bromo-2-chlorobenzoic acid and 3-Fluorophenylboronic acid .

Table 1: Common Impurity Profile
Impurity CodeCommon NameOrigin / MechanismPolarity (vs Target)Detection Strategy
IMP-A 3,3'-Difluorobiphenyl Homocoupling: Oxidative coupling of two boronic acid molecules.Non-polar (Elutes Late)HPLC (High retention), GC-MS
IMP-B 3-Fluorobenzene Protodeboronation: Hydrolysis of the C-B bond in the boronic acid.Volatile / Non-polarGC-Headspace (Often lost in drying)
IMP-C 2-Chlorobenzoic acid Hydrodehalogenation: Reductive loss of the bromine atom from the precursor.Polar (Elutes Early)HPLC (Acidic mobile phase required)
IMP-D 5-Bromo-2-chlorobenzoic acid Unreacted Starting Material: Incomplete conversion.Similar to TargetHPLC / LC-MS (Isotopic pattern of Br)
IMP-E Palladium Black/Complexes Catalyst Residue: Metal leaching or decomposition.N/AICP-MS / Visual (Dark color)

Module 2: Mechanistic Origins (The "Why")

Understanding the causality of impurity formation allows for proactive prevention. The diagram below illustrates the competitive pathways in the catalytic cycle.

Figure 1: Reaction Pathways & Impurity Formation

SuzukiPathways SM1 5-Bromo-2-chlorobenzoic acid (Electrophile) Target TARGET: 2-Chloro-5-(3-fluorophenyl) benzoic acid SM1->Target Oxidative Addition + Transmetallation ImpC IMP-C: 2-Chlorobenzoic acid (Hydrodehalogenation) SM1->ImpC H-Source / Beta-Hydride Elim. SM2 3-Fluorophenylboronic acid (Nucleophile) SM2->Target ImpA IMP-A: 3,3'-Difluorobiphenyl (Homocoupling) SM2->ImpA O2 Presence (Oxidative Coupling) ImpB IMP-B: 3-Fluorobenzene (Protodeboronation) SM2->ImpB High Temp / Protich Solvent Pd Pd(0) Catalyst Pd->Target

Caption: Competitive reaction pathways in the Suzuki-Miyaura coupling. Red arrows indicate side reactions leading to specific impurities.

Module 3: Troubleshooting & Purification (FAQs)

Q1: I see a persistent non-polar impurity (IMP-A) that co-crystallizes with my product. How do I remove it?

Diagnosis: This is likely 3,3'-difluorobiphenyl (homocoupling product). It lacks the acidic carboxylic group, making it significantly less polar than your target. Solution:

  • Acid-Base Extraction (The "Self-Validating" Method):

    • Dissolve the crude solid in 1M NaOH (Target dissolves as a salt; IMP-A remains insoluble).

    • Wash the aqueous layer with Ethyl Acetate or MTBE. Critical Step: IMP-A will partition into the organic layer.

    • Acidify the aqueous layer with HCl to pH 2-3 to precipitate the purified target.

  • Prevention: Homocoupling is driven by oxygen. Ensure rigorous degassing (sparging with Argon/Nitrogen) of solvents before adding the catalyst.

Q2: My LC-MS shows a peak with mass [M-H]- = 155. What is this?

Diagnosis: This corresponds to 2-chlorobenzoic acid (IMP-C). Cause: Hydrodehalogenation.[1] This occurs if the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source (e.g., from alcohols or excessive heating) instead of transmetallating. Solution:

  • Switch Solvents: If using Ethanol/Water, switch to Dioxane/Water or Toluene/Water . Alcohols can act as hydride donors.

  • Temperature: Lower the reaction temperature slightly (e.g., from reflux to 80°C).

Q3: The product is grey/brown even after recrystallization. (IMP-E)

Diagnosis: Residual Palladium contamination. Solution:

  • Scavengers: Treat the organic solution (before crystallization) with SiliaMetS® Thiol or activated carbon (Charcoal) at 50°C for 30 minutes, then filter through Celite.

  • Crystallization: Recrystallize from Ethanol/Water .[2] Pd species often remain in the mother liquor.

Q4: The reaction stalls with 20% unreacted aryl bromide (IMP-D).

Diagnosis: Catalyst deactivation or boronic acid degradation. Solution:

  • Check Boronic Acid Stoichiometry: 3-Fluorophenylboronic acid is prone to protodeboronation (IMP-B). If it degrades, the reaction runs out of nucleophile. Increase equivalents to 1.5 eq .

  • Base Strength: Ensure you are using a base strong enough to activate the boronate (e.g., K₂CO₃ or K₃PO₄ ). Weak bases may result in slow transmetallation.

Module 4: Standardized Analytical Protocol

To reliably separate the target from its des-bromo and homocoupled impurities, use the following HPLC method.

Method: Reverse Phase HPLC (Gradient)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains COOH protonation for sharp peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B (Linear)15-20 min: 90% B (Wash)
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Acid)
Flow Rate 1.0 mL/min

Expected Elution Order:

  • 2-Chlorobenzoic acid (Most Polar)

  • 5-Bromo-2-chlorobenzoic acid

  • Target: 2-Chloro-5-(3-fluorophenyl)benzoic acid

  • 3,3'-Difluorobiphenyl (Least Polar)

References

  • Impurity Profiling in Biphenyl Synthesis National Institutes of Health (PMC). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions." [Link]

  • Protodeboronation Mechanisms Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions."[1] [Link]

Sources

Validation & Comparative

in vitro vs in vivo studies of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of In Vitro and In Vivo Methodologies for the Preclinical Evaluation of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comparative analysis of in vitro and in vivo studies for the preclinical assessment of 2-Chloro-5-(3-fluorophenyl)benzoic acid, a novel synthetic compound with potential therapeutic applications. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, hypothetically-driven framework based on established methodologies for analogous benzoic acid derivatives. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental choices and logical flow required to characterize a new chemical entity from the benchtop to a whole-organism level.

The narrative that follows is grounded in the principles of scientific integrity, emphasizing the causality behind experimental design and the self-validating nature of the proposed protocols. We will explore a hypothetical scenario where 2-Chloro-5-(3-fluorophenyl)benzoic acid is investigated for its potential anti-inflammatory and analgesic properties, a common therapeutic area for benzoic acid derivatives.

The Foundational Step: In Vitro Characterization

In vitro studies represent the initial, indispensable phase in the evaluation of any new chemical entity. These assays, conducted in a controlled environment outside of a living organism, are designed to rapidly screen for biological activity, elucidate the mechanism of action, and establish a preliminary toxicity profile. The primary advantage of this approach lies in its cost-effectiveness, high throughput, and the ability to isolate and study specific biological processes without the confounding variables of a complex physiological system.[1]

Rationale for Initial In Vitro Screening

The decision to first assess 2-Chloro-5-(3-fluorophenyl)benzoic acid in vitro is predicated on a logical progression of scientific inquiry. Before committing to resource-intensive animal studies, it is crucial to ascertain whether the compound possesses the desired biological activity at a molecular and cellular level. For its putative anti-inflammatory effects, the initial line of investigation would focus on key enzymatic and cellular players in the inflammatory cascade.

Experimental Design: A Multi-pronged Approach

A comprehensive in vitro evaluation would involve a battery of assays to build a coherent picture of the compound's activity.

1.2.1. Enzymatic Inhibition Assays: Targeting the Engine of Inflammation

A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, a logical first step is to assess the inhibitory potential of 2-Chloro-5-(3-fluorophenyl)benzoic acid against COX-1 and COX-2.

Protocol: COX-1/COX-2 Inhibition Assay

  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection agent (e.g., luminol for chemiluminescence-based detection) are prepared according to the manufacturer's instructions.

  • Compound Dilution: A stock solution of 2-Chloro-5-(3-fluorophenyl)benzoic acid is serially diluted to create a range of concentrations for IC50 determination.

  • Assay Procedure: The compound dilutions are pre-incubated with the COX enzymes in a 96-well plate format.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2, the immediate product of the COX reaction, is measured using a suitable detection method (e.g., chemiluminescence, fluorescence, or colorimetry).

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined by non-linear regression analysis.

1.2.2. Cell-Based Assays: From Enzyme to Cellular Response

While enzyme assays are informative, they do not capture the complexity of a cellular response. Therefore, the next logical step is to use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), to assess the compound's ability to modulate the inflammatory response in a more physiologically relevant context.[2][3]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Macrophage-like cells are cultured to an appropriate density in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of 2-Chloro-5-(3-fluorophenyl)benzoic acid for a specified period (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to allow for the production and secretion of pro-inflammatory cytokines (e.g., 24 hours).

  • Quantification of Cytokines: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 values for the inhibition of cytokine release are calculated.

1.2.3. Cytotoxicity Assessment: Ensuring a Therapeutic Window

It is imperative to distinguish between a specific anti-inflammatory effect and general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding and Treatment: The same cell line used for the cytokine assay is seeded in 96-well plates and treated with the same concentration range of 2-Chloro-5-(3-fluorophenyl)benzoic acid for the same duration.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured on a microplate reader.

  • Data Analysis: The CC50 (the concentration at which 50% of cell viability is lost) is calculated. A high CC50 relative to the anti-inflammatory IC50 suggests a favorable therapeutic index.

Hypothetical In Vitro Data Summary

The following table summarizes the hypothetical data that would be generated from the described in vitro assays.

AssayParameterHypothetical Value (µM)Interpretation
COX-1 InhibitionIC5015.2Moderate inhibition of the constitutive COX enzyme.
COX-2 InhibitionIC501.8Potent inhibition of the inducible COX enzyme, suggesting a potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.
TNF-α Release (LPS)IC502.5Effective suppression of a key pro-inflammatory cytokine in a cellular context.
IL-6 Release (LPS)IC503.1Broad anti-inflammatory effects demonstrated by the inhibition of multiple cytokines.
MTT CytotoxicityCC50>100Low cytotoxicity at concentrations well above the effective anti-inflammatory concentrations, indicating a good preliminary safety profile.
Visualizing the In Vitro Workflow

InVitro_Workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_data Data Analysis Compound 2-Chloro-5-(3-fluorophenyl)benzoic acid COX1 COX-1 Inhibition Assay Compound->COX1 COX2 COX-2 Inhibition Assay Compound->COX2 Macrophages Macrophage Cell Line Compound->Macrophages IC50_Enzyme IC50 (COX-1/COX-2) COX1->IC50_Enzyme COX2->IC50_Enzyme LPS LPS Stimulation Macrophages->LPS MTT MTT Cytotoxicity Assay Macrophages->MTT Cytokine Cytokine Release Assay (TNF-α, IL-6) LPS->Cytokine IC50_Cell IC50 (Cytokines) Cytokine->IC50_Cell CC50 CC50 (Viability) MTT->CC50 Therapeutic_Index Therapeutic Index (CC50 / IC50) IC50_Cell->Therapeutic_Index CC50->Therapeutic_Index

Caption: Workflow for the in vitro evaluation of the target compound.

Transition to a Living System: In Vivo Validation

Positive in vitro results provide a strong rationale for progressing to in vivo studies. These experiments, conducted in living organisms (typically rodents), are essential for evaluating a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety in a complex, integrated physiological system.[5]

The Imperative of In Vivo Testing

A compound that is potent in vitro may fail in vivo for a multitude of reasons, including poor absorption, rapid metabolism, or unforeseen toxicity. In vivo models are therefore critical for validating the therapeutic potential of 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Selecting Appropriate Animal Models

The choice of animal models should directly reflect the intended therapeutic application. For assessing anti-inflammatory and analgesic properties, several well-established rodent models are available.[6][7]

2.2.1. Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This model is a gold standard for evaluating the efficacy of compounds against acute inflammation.[5][7][8]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Animals are divided into groups and treated orally with either the vehicle, a reference drug (e.g., Indomethacin), or different doses of 2-Chloro-5-(3-fluorophenyl)benzoic acid.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

2.2.2. Visceral Pain Model: Acetic Acid-Induced Writhing Test

This model is used to screen for analgesic activity against visceral pain.[7]

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Acclimatization and Grouping: Male Swiss albino mice are acclimatized and grouped as described above.

  • Compound Administration: The mice are treated orally with the vehicle, a reference drug (e.g., Aspirin), or different doses of 2-Chloro-5-(3-fluorophenyl)benzoic acid.

  • Induction of Pain: Thirty minutes after treatment, a solution of acetic acid is injected intraperitoneally.

  • Observation: The mice are immediately placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a set period (e.g., 20 minutes).

  • Data Analysis: The percentage of protection (inhibition of writhing) is calculated for each group compared to the vehicle control.

Hypothetical In Vivo Data Summary

The following table presents plausible outcomes from the in vivo experiments.

ModelDose (mg/kg, p.o.)Hypothetical Result (% Inhibition)Interpretation
Carrageenan-Induced Paw Edema1025.4Dose-dependent reduction in acute inflammation.
3048.7Significant anti-inflammatory effect at a moderate dose.
10065.2Strong efficacy, comparable to or exceeding the reference standard.
Acetic Acid-Induced Writhing1031.8Evidence of analgesic activity against visceral pain.
3055.1Potent pain relief.
10072.9Robust analgesic properties, supporting the compound's potential for pain management.
Visualizing the In Vivo Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_models Efficacy Models cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Grouping Grouping & Dosing (Vehicle, Reference, Test Compound) Animals->Grouping Edema_Model Carrageenan-Induced Paw Edema Grouping->Edema_Model Pain_Model Acetic Acid-Induced Writhing Grouping->Pain_Model Paw_Volume Measure Paw Volume Edema_Model->Paw_Volume Writhe_Count Count Writhing Responses Pain_Model->Writhe_Count Inhibition_Edema % Inhibition of Edema Paw_Volume->Inhibition_Edema Inhibition_Pain % Inhibition of Writhing Writhe_Count->Inhibition_Pain

Caption: Workflow for the in vivo evaluation of the target compound.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful preclinical package demonstrates a clear and logical link between in vitro activity and in vivo efficacy. The potent in vitro inhibition of COX-2 and cellular inflammatory responses provides a mechanistic basis for the observed anti-inflammatory and analgesic effects in the animal models.

However, the dose-response relationship in vivo is not solely dependent on the compound's intrinsic potency (as measured by IC50 values). It is also governed by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). For instance, a compound with high in vitro potency but poor oral bioavailability will require a much higher dose to achieve a therapeutic effect in vivo.

Therefore, a full preclinical evaluation would also include pharmacokinetic studies to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which are essential for establishing a robust in vitro-in vivo correlation (IVIVC).

The Interplay of PK/PD

IVIVC_Diagram Potency Potency (IC50) Mechanism of Action PD Pharmacodynamics Target Engagement Potency->PD informs Efficacy Efficacy (% Inhibition) Dose-Response PK Pharmacokinetics (ADME) Exposure (AUC, Cmax) PK->Efficacy governs PD->Efficacy drives

Caption: Relationship between in vitro, in vivo, and PK/PD studies.

Conclusion

This guide has presented a structured and scientifically grounded framework for the comparative evaluation of 2-Chloro-5-(3-fluorophenyl)benzoic acid using both in vitro and in vivo methodologies. By starting with targeted in vitro assays to establish mechanism and potency, and progressing to whole-organism in vivo models to confirm efficacy and safety, researchers can build a comprehensive data package. This multi-faceted approach, which bridges molecular interactions with physiological outcomes, is fundamental to the logical and efficient progression of a novel compound from a laboratory curiosity to a potential therapeutic agent. The hypothetical data and protocols provided herein serve as a robust template for the preclinical development of new chemical entities in the field of anti-inflammatory and analgesic research.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Ledwozyw, A., et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Charles River Laboratories. In Vivo Pain Models.
  • Pharmaron. Pain, Immunology & Inflammation Models.
  • International Journal of Pharmaceutical Sciences and Research. (2020). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts: A Review.
  • Rojo-Bellido, M., et al. (2024, October 5). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PMC.
  • Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • WuXi AppTec. Inflammation & Autoimmune Disease Models.
  • BenchChem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for bioanalytical scientists and drug development professionals. It addresses the critical need to validate detection methods for 2-Chloro-5-(3-fluorophenyl)benzoic acid , a key intermediate and potential metabolite in the synthesis of non-prostaglandin EP2 agonists used in glaucoma therapeutics.

Executive Summary: The Specificity Challenge

2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9) is a critical biaryl synthon used in the synthesis of novel aniline-derivative EP2 receptor agonists (e.g., Sanofi/Fovea Pharmaceuticals pipeline) [1]. In drug development, this compound presents a dual challenge:

  • As an Impurity: It must be quantified at trace levels (ppm) in the Active Pharmaceutical Ingredient (API) without interference from structural analogs.

  • As a Metabolite: If the parent drug degrades or metabolizes back to this acid, bioanalytical assays (PK studies) must distinguish the parent drug from this circulating metabolite.

This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus Ligand Binding Assays (LBA/ELISA) in managing the cross-reactivity profile of this compound.

Comparative Analysis: Detection Method Performance

When validating an assay for 2-Chloro-5-(3-fluorophenyl)benzoic acid, "cross-reactivity" refers to the system's ability to reject false positives from structurally similar compounds (isomers, precursors).

Table 1: Performance Matrix – LC-MS/MS vs. ELISA
FeatureMethod A: LC-MS/MS (MRM Mode) Method B: Competitive ELISA (Polyclonal) Verdict
Primary Mechanism Mass-to-Charge (m/z) filtration + Fragmentation pattern.Antibody-Antigen binding affinity.LC-MS/MS wins on specificity.
Cross-Reactivity Risk Low. Can distinguish regioisomers (e.g., 2-fluoro vs 3-fluoro) via chromatographic separation and unique fragment ions.High. Antibodies raised against the biaryl core often cross-react with the 3-fluorophenyl moiety or the chlorobenzoic acid core.LC-MS/MS is preferred for regulatory submission.
Sensitivity (LLOQ) pg/mL range. Dependent on ionization efficiency (ESI-).pg/mL to fg/mL range. Often higher sensitivity but prone to "matrix effects."ELISA wins on raw sensitivity.
Throughput Moderate (5-10 mins/sample).High (96/384-well plates).ELISA wins for screening.
Key Interferents 5-Bromo-2-chlorobenzoic acid (Precursor).[1]Metabolites with preserved biaryl structure.LC-MS/MS resolves interferents chromatographically.

Structural Basis of Cross-Reactivity

Understanding the "Why" behind cross-reactivity requires analyzing the molecule's epitopes (for ELISA) and fragmentation points (for MS).

The "Trap" of the Biaryl Motif

The 3-fluorophenyl group attached to the 2-chlorobenzoic acid core creates a rigid, hydrophobic epitope.

  • In Immunoassays: Antibodies often bind the distal fluorophenyl ring. If a metabolite retains this ring but modifies the carboxylic acid (e.g., glucuronidation), the antibody will likely cross-react (False Positive).

  • In LC-MS/MS: The chlorine isotope pattern (

    
     ratio of 3:1) provides a unique spectral signature that eliminates most non-chlorinated interferences.
    
Diagram 1: Cross-Reactivity Risk Map

This diagram visualizes the structural relationship between the target and its potential interferents.

CrossReactivityMap Target TARGET ANALYTE 2-Chloro-5-(3-fluorophenyl) benzoic acid (MW: 250.65) Drug PARENT DRUG (Low Risk) Aniline Derivative EP2 Agonist (High MW, distinct) Target->Drug Amide Coupling Precursor PRECURSOR (High Risk) 5-Bromo-2-chlorobenzoic acid (Halogen mismatch) Precursor->Target Suzuki Coupling Isomer REGIOISOMER (Med Risk) 2-Chloro-5-(2-fluorophenyl)... (Same MW, diff RT) Isomer->Target Chromatographic Separation Req.

Figure 1: Structural relationships determining cross-reactivity risks.[1] Red indicates high interference potential in synthesis; Yellow indicates isobaric interference in MS.

Experimental Protocols

These protocols are designed to validate the specificity of your chosen method, complying with FDA Bioanalytical Method Validation (M10) guidelines [2].

Protocol A: Assessing Cross-Reactivity in Ligand Binding Assays (ELISA)

Objective: Determine the % Cross-Reactivity (%CR) of the antibody towards the precursor (5-bromo-2-chlorobenzoic acid) and the 2-fluoro isomer.

  • Preparation of Standards:

    • Prepare a standard curve of the Target Analyte (0.1 – 1000 ng/mL) in assay buffer.

    • Prepare "Interferent" samples at fixed high concentrations (e.g., 100x the LLOQ of the target).

  • Competition Assay:

    • Coat plate with Target-BSA conjugate (capture antigen).

    • Add primary antibody pre-incubated with increasing concentrations of either:

      • Target Analyte (Reference).

      • Potential Cross-Reactant (Test).

  • Data Analysis:

    • Plot % Binding (

      
      ) vs. Log[Concentration].
      
    • Calculate

      
       for the Target and the Cross-Reactant.
      
    • Formula:

      
      
      
  • Acceptance Criteria:

    • For specific assays,

      
       should be 
      
      
      
      for metabolites and
      
      
      for unrelated compounds.
Protocol B: LC-MS/MS Selectivity & Matrix Interference

Objective: Prove that the 3-fluorophenyl isomer does not co-elute and interfere with the quantification of the 2-chloro-5-(3-fluorophenyl)benzoic acid.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Transitions (MRM):

    • Target (2-Cl-5-(3-F)-Benzoic): Precursor

      
       (M-H)
      
      
      
      
      
      Product
      
      
      (Loss of
      
      
      ).
    • Monitor Chlorine Isotope: Also monitor

      
       to confirm the 
      
      
      
      signature.
  • Interference Check:

    • Inject a "Zero Sample" (Matrix + Internal Standard).

    • Inject the Isomer Cocktail (Target + 2-fluoro isomer + 4-fluoro isomer).

  • Validation:

    • Ensure baseline resolution (

      
      ) between the 3-fluorophenyl target and its regioisomers.
      
    • Verify that the interference peak area in the "Zero Sample" is

      
       of the LLOQ area.
      

Workflow Visualization: Specificity Validation

The following decision tree outlines the logical flow for accepting or rejecting a method based on cross-reactivity data.

ValidationWorkflow Start START: Method Development Target: 2-Cl-5-(3-F)benzoic acid SelectMethod Select Detection Mode Start->SelectMethod LCMS LC-MS/MS SelectMethod->LCMS ELISA ELISA / LBA SelectMethod->ELISA CheckIsobars Check Regioisomers (2-F vs 3-F) LCMS->CheckIsobars CheckCross Test Cross-Reactivity (Precursors/Metabolites) ELISA->CheckCross OptimizeGrad Optimize Gradient (Resolution > 1.5) CheckIsobars->OptimizeGrad Co-elution? FinalValid VALIDATED METHOD OptimizeGrad->FinalValid Resolved CalcCR Calculate %CR CheckCross->CalcCR Decision Is %CR < 20%? CalcCR->Decision Decision->FinalValid Yes Redesign Redesign Hapten (Target Linker Site) Decision->Redesign No

Figure 2: Decision tree for validating assay specificity. Note the stricter requirements for ELISA optimization.

Expert Insights & Recommendations

  • The Chlorine Advantage: In LC-MS, always utilize the chlorine isotope signature. 2-Chloro-5-(3-fluorophenyl)benzoic acid has a distinct mass defect. If you observe a peak without the characteristic 3:1 (

    
    ) intensity ratio, it is an artifact, not your analyte.
    
  • Safety Pharmacology (Off-Target Effects): If this compound is a drug candidate, "cross-reactivity" also implies off-target binding. This structure contains a biphenyl-carboxylic acid motif, which is common in NSAIDs (e.g., Diflunisal).

    • Recommendation: Screen this compound against COX-1/COX-2 and URAT1 panels early to rule out anti-inflammatory or uric acid transport side effects [3].

  • Synthesis Carryover: The Suzuki coupling uses 3-fluorophenylboronic acid .[1] This reagent is non-UV active at many wavelengths and poorly ionizes in negative ESI. Do not rely on HPLC-UV for purity assessment; use LC-MS/MS or NMR to ensure this reactant is fully cleared.

References

  • Feutrill, J. (2014).[2] Aniline derivatives, their preparation and their therapeutic application. U.S. Patent Application No. 14/350,019.[2] (Assignee: Fovea Pharmaceuticals / Sanofi). Available at:

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Bowman, C. et al. (2010). Cross-reactivity of NSAID metabolites in Immunoassays. Journal of Analytical Toxicology, 34(2), 89-95. (Contextual reference for biaryl acid cross-reactivity).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-(3-fluorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Chloro-5-(3-fluorophenyl)benzoic acid is a halogenated biaryl building block commonly used in the synthesis of pharmaceutical candidates (e.g., via Suzuki-Miyaura coupling). As a poly-halogenated organic acid, it presents specific risks related to tissue corrosion, respiratory irritation, and environmental persistence.

While specific toxicological data for this exact CAS is often limited in public repositories, its structural class (halogenated benzoic acids) mandates a Category 2 Skin Irritant and Category 1/2 Eye Damage classification. All handling protocols must assume the material is capable of causing irreversible eye damage and severe respiratory distress if dust is inhaled.

Core Directive: Treat this compound as a Corrosive Solid until diluted. Do not handle on open benchtops.

Hazard Identification & Risk Assessment

The following hazard classification is derived from the structural activity relationship (SAR) of chlorofluorobenzoic acid derivatives.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]No eating/drinking in lab. Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]Direct contact will cause dermatitis.
Eye Damage H318 Causes serious eye damage. CRITICAL: Dust contact with eyes can cause corneal opacity.
STOT-SE H335May cause respiratory irritation.[1][2][3][4][5][6]Inhalation of dust triggers coughing/inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, selecting equipment based on permeation resistance to halogenated organic acids and solvents commonly used with this compound (e.g., DMSO, Methanol).

Tier 1: Solid Handling (Weighing & Transfer)

Activity: Weighing powder, transferring to reaction vessels.

Body PartRequired PPETechnical Justification
Eyes Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Hands Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Provides a breakthrough time >480 mins. The inner glove protects during doffing of contaminated outer gloves.
Body Lab Coat (100% Cotton or Nomex) + Tyvek Sleeves Cotton resists melting if flash-exposed; Tyvek sleeves prevent powder accumulation on wrist cuffs.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Mandatory. If weighing outside a hood is unavoidable, a P100/N95 respirator is required.
Tier 2: Solution Handling (Synthesis & Extraction)

Activity: Dissolving in DMSO/DMF, liquid-liquid extraction, rotovap.

Body PartRequired PPETechnical Justification
Eyes Chemical Splash Goggles + Face Shield Required during exothermic neutralizations or when using pressurized glassware (flash chromatography).
Hands Laminate Film Gloves (e.g., Silver Shield®)Critical: If using DMSO or DMF. Nitrile is permeable to these solvents, which can carry the toxic payload through the skin.
Body Chemical Resistant Apron (Rubber/Neoprene)Protects the torso from splashes during separatory funnel operations.

Operational Protocols: Self-Validating Systems

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust or contaminating the balance.

  • Preparation: Place a disposable anti-static weighing boat and a secondary containment tray inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the powder if it appears "fly-away" (common with fluorinated aromatics).

  • Transfer:

    • Use a disposable spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

    • Validation: Wipe the balance area with a wet Kimwipe after use. If the wipe shows residue, the transfer technique was flawed.

Protocol B: Solubilization & Reaction Setup

Objective: Dissolve compound safely in organic solvent.

G Start Solid Compound (Weighing Boat) Mix Dissolution (Magnetic Stirring) Start->Mix Add Solid to Flask Solvent Solvent Addition (DMSO/MeOH) Solvent->Mix Add Solvent Slowly Exotherm Check Temp (Exotherm Risk?) Mix->Exotherm Reaction Proceed to Reaction Exotherm->Reaction No Heat Cool Ice Bath Cooling Exotherm->Cool Heat Generated Cool->Reaction

Figure 1: Safe Solubilization Workflow. Note that acid-base reactions (e.g., using this acid with a base like carbonate) often generate CO2 gas; ensure venting.

Emergency Response Procedures

Scenario 1: Eye Exposure (Solid or Liquid)

  • IMMEDIATE: Shout for help. Do not hesitate.

  • FLUSH: Hold eyelids open and flush with tepid water at the eyewash station for 15 full minutes .

  • ROTATE: Rotate eyeballs to ensure coverage behind the lids.

  • SEEK: Medical attention immediately. Bring the SDS.

Scenario 2: Benchtop Spill (Solid Powder)

  • ISOLATE: Alert nearby personnel.

  • PPE UP: Wear goggles, double nitrile gloves, and N95 mask.

  • CLEAN:

    • Cover spill with wet paper towels (prevents dust).

    • Scoop material into a hazardous waste bag.

    • Wipe area with 10% Sodium Carbonate solution (neutralizes traces of acid), then water.[7]

Disposal & Logistics

Waste Categorization:

  • Stream: Halogenated Organic Waste.

  • Why: The presence of Chlorine (Cl) and Fluorine (F) atoms requires high-temperature incineration with scrubbing to prevent the formation of acid gases (HCl, HF).

Disposal Protocol:

  • Dissolve: If solid waste remains, dissolve in a minimal amount of acetone or ethanol.

  • Label: "Hazardous Waste - Halogenated Organic Acid. Contains: 2-Chloro-5-(3-fluorophenyl)benzoic acid."[8]

  • Segregate: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases (exothermic reaction).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24863469, 2-Chloro-5-(trifluoromethyl)benzoic acid (Structural Analog). Retrieved from [Link][9]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • ChemSrc. 2-chloro-5-(3-fluorophenyl)benzoic acid CAS 1183702-65-9 Data.[8] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.